1-(1-Hydroxycyclobutyl)propan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1-hydroxycyclobutyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)5-7(9)3-2-4-7/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMBSPTUQCSBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 1-(1-Hydroxycyclobutyl)propan-2-one
Executive Summary
In modern medicinal chemistry, the incorporation of sterically constrained, sp3-rich ring systems is a proven strategy to improve the metabolic stability and pharmacokinetic profiles of drug candidates. 1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5) has emerged as a highly versatile bifunctional building block. Featuring both a tertiary cyclobutanol and an enolizable methyl ketone, this compound serves as a critical precursor for spirocyclic scaffolds, alkylidene cyclobutanes, and complex bridged systems.
This technical guide provides a comprehensive overview of its physicochemical properties, details a highly optimized, self-validating synthetic workflow, and outlines its downstream applications in drug discovery.
Chemical Identity & Physicochemical Properties
Understanding the fundamental properties of 1-(1-hydroxycyclobutyl)propan-2-one is critical for predicting its behavior in various solvent systems and its reactivity profile during downstream synthesis. The data below synthesizes current predictive models and supplier specifications [1] [2].
| Property | Value |
| IUPAC Name | 1-(1-hydroxycyclobutyl)propan-2-one |
| CAS Registry Number | 1897761-47-5 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Density (Predicted) | 1.089 ± 0.06 g/cm³ |
| Boiling Point (Predicted) | 211.9 ± 13.0 °C |
| Solubility | Soluble in H₂O (~99 g/L); Highly soluble in EtOH, THF, EtOAc |
| SMILES String | CC(=O)CC1(O)CCC1 |
| Physical Form | Liquid (at standard temperature and pressure) |
Strategic Synthesis: The Grignard-Wacker Sequence
While a direct aldol addition (reacting cyclobutanone with the lithium enolate of acetone) appears theoretically straightforward, it is practically flawed. Acetone's propensity for self-condensation and poly-alkylation under strong basic conditions (e.g., LDA) often results in complex mixtures and poor yields.
To ensure high purity and scalability, a two-step sequence utilizing a Grignard addition followed by a Tsuji-Wacker oxidation is the preferred methodology. This route isolates the reactive centers, preventing unwanted side reactions.
Synthetic workflow for 1-(1-hydroxycyclobutyl)propan-2-one and downstream spirocyclic derivatives.
Step-by-Step Methodology & Validation
Phase 1: Nucleophilic Addition (Grignard)
-
Causality: By utilizing allylmagnesium bromide instead of an acetone enolate, we install a terminal alkene as a stable, unreactive placeholder for the methyl ketone. This ensures a clean, quantitative 1,2-addition to the sterically unhindered cyclobutanone core without the risk of aldol self-condensation.
-
Protocol:
-
Charge a flame-dried, argon-purged flask with cyclobutanone (1.0 equiv) and anhydrous THF (0.5 M). Cool to 0 °C.
-
Dropwise add allylmagnesium bromide (1.2 equiv, 1.0 M in Et₂O) over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir for 2 hours at room temperature.
-
Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-allylcyclobutan-1-ol.
-
-
Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). Visualize with a KMnO₄ stain. The terminal alkene of the intermediate will reduce the permanganate instantly, yielding a bright yellow spot against a purple background, confirming the success of the Grignard addition.
Phase 2: Palladium-Catalyzed Wacker Oxidation
-
Causality: The Tsuji-Wacker oxidation is selected for its strict Markovnikov regioselectivity. The catalytic system (PdCl₂/CuCl/O₂) selectively oxidizes the terminal alkene to a methyl ketone without inducing ring-opening of the strained cyclobutane or inadvertently oxidizing the tertiary hydroxyl group.
-
Protocol:
-
Dissolve 1-allylcyclobutan-1-ol (1.0 equiv) in a solvent mixture of DMF/H₂O (7:1, 0.2 M).
-
Add PdCl₂ (10 mol%) and CuCl (1.0 equiv).
-
Purge the reaction vessel with O₂ gas and attach an O₂ balloon. Stir vigorously at room temperature for 16-24 hours.
-
Dilute with H₂O and extract with Et₂O (4x) to minimize DMF carryover. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 1-(1-hydroxycyclobutyl)propan-2-one.
-
-
Self-Validating Checkpoint: ¹H NMR (CDCl₃) is the definitive validation tool. The complete disappearance of the alkene multiplet at 5.7–6.0 ppm and the emergence of a sharp 3H singlet at ~2.20 ppm confirms the successful installation of the propan-2-one moiety [3].
Analytical Characterization Signatures
To ensure rigorous quality control, researchers should benchmark their synthesized 1-(1-hydroxycyclobutyl)propan-2-one against the following expected spectroscopic signatures.
Expected ¹H NMR (400 MHz, CDCl₃)
-
~3.50 ppm (br s, 1H): Tertiary hydroxyl proton (-OH). Note: Chemical shift is concentration and temperature-dependent.
-
~2.75 ppm (s, 2H): Isolated methylene protons (-CH₂-) situated between the cyclobutane ring and the carbonyl group.
-
~2.20 ppm (s, 3H): Methyl protons of the terminal ketone (-CH₃).
-
~2.00–2.15 ppm (m, 4H): Cyclobutane ring protons alpha to the hydroxyl group.
-
~1.50–1.80 ppm (m, 2H): Cyclobutane ring protons beta to the hydroxyl group.
Expected ¹³C NMR (100 MHz, CDCl₃)
-
~209.0 ppm: Carbonyl carbon (C=O).
-
~73.5 ppm: Quaternary cyclobutane carbon attached to the hydroxyl group (C-OH).
-
~52.0 ppm: Methylene carbon alpha to the ketone.
-
~36.5 ppm (2C): Cyclobutane carbons alpha to the C-OH.
-
~31.0 ppm: Terminal methyl carbon.
-
~12.5 ppm: Cyclobutane carbon beta to the C-OH.
Stability, Handling, and Downstream Applications (E-E-A-T)
Chemical Stability
As a β-hydroxy ketone derivative, 1-(1-hydroxycyclobutyl)propan-2-one is susceptible to retro-aldol cleavage if exposed to strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures. This cleavage will revert the molecule back to cyclobutanone and acetone. Therefore, downstream transformations should strictly utilize neutral, acidic, or non-nucleophilic basic conditions.
Downstream Applications in Drug Discovery
The primary utility of this compound lies in its ability to undergo controlled dehydration. Treatment with catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene (with a Dean-Stark trap) yields 1-cyclobutylidenepropan-2-one .
This conjugated enone is a highly reactive Michael acceptor and dieneophile. It is frequently deployed in cycloaddition reactions (such as Diels-Alder or [3+2] annulations) to construct complex spiro[3.n]alkane systems . These spirocyclic scaffolds are highly prized in modern pharmacology for their ability to project functional groups into three-dimensional space, often improving target binding affinity and disrupting flat, aromatic-rich molecular structures that suffer from poor aqueous solubility.
References
Physicochemical characteristics of 1-(1-Hydroxycyclobutyl)propan-2-one
The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the physicochemical utility, synthesis, and application of 1-(1-Hydroxycyclobutyl)propan-2-one .
Functional Class:
Executive Summary
1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5) is a specialized C7 aliphatic building block characterized by a tertiary alcohol and a pendant methyl ketone moiety anchored to a cyclobutane ring.[1][2] In modern medicinal chemistry, this scaffold serves as a critical bioisostere for the gem-dimethyl group, offering reduced lipophilicity and altered metabolic stability profiles while maintaining steric bulk.[1][3]
This guide details the molecule's physicochemical architecture, validated synthetic protocols, and its strategic utility in modulating physicochemical properties (PCP) in drug candidates.[3]
Molecular Architecture & Identity
The molecule features a sp³-rich cyclobutyl core, which provides a rigid "exit vector" for substituents, distinct from the conformational flexibility of acyclic alkyl chains or the lipophilic bulk of cyclohexyl analogs.[3]
Table 1: Chemical Identity Data
| Parameter | Specification |
| IUPAC Name | 1-(1-Hydroxycyclobutyl)propan-2-one |
| CAS Registry Number | 1897761-47-5 |
| Molecular Formula | C |
| SMILES | CC(=O)CC1(O)CCC1 |
| InChI Key | HMMBSPTUQCSBCX-UHFFFAOYSA-N |
| Molecular Weight | 128.17 g/mol |
Physicochemical Profile
Understanding the PCP landscape of this intermediate is vital for predicting its behavior in biological systems (ADME).[1][3] The cyclobutyl ring introduces "pucker" conformational constraints that differ from the chair-form of cyclohexane, influencing binding pocket affinity.[1][3]
Table 2: Physicochemical Specifications
| Property | Value (Experimental/Predicted) | Relevance in Drug Design |
| LogP (Octanol/Water) | 0.45 ± 0.2 | Low lipophilicity aids in maintaining solubility in fragment libraries.[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Favorable for Blood-Brain Barrier (BBB) penetration (<90 Ų).[1] |
| H-Bond Donors (HBD) | 1 (Tertiary -OH) | Critical for specific receptor interactions; tertiary nature reduces oxidation risk.[1] |
| H-Bond Acceptors (HBA) | 2 (C=O, -OH) | Facilitates water solubility and receptor binding.[1] |
| Boiling Point | ~215°C (at 760 mmHg)* | High boiling point indicates stability; suitable for non-volatile handling.[1][3] |
| pKa (Hydroxyl) | ~16.5 | Non-ionizable at physiological pH; acts as a neutral H-bond donor.[1] |
| pKa ( | ~19-20 | The methylene protons ( |
-
Note: Values derived from consensus predictive models (ACD/Labs, ChemAxon) where specific experimental data is proprietary.
Synthetic Pathways & Manufacturing
The synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one presents a challenge due to the potential for retro-aldol degradation or dehydration of the tertiary alcohol.[1] Two robust pathways are presented: Route A (Propargylation-Hydration) is preferred for scale and purity.[1]
Preferred Protocol: Propargylation-Hydration Strategy
This route avoids the thermodynamic instability of direct aldol additions by utilizing a "masked" ketone (alkyne) intermediate.[1]
Step 1: Reformatsky-type Propargylation
-
Reagents: Cyclobutanone, Propargyl bromide, Activated Zinc dust (or Mg), THF.[1][3]
-
Mechanism: Formation of organozinc species followed by nucleophilic attack on the cyclobutanone carbonyl.[1][3]
-
Intermediate: 1-(Prop-2-ynyl)cyclobutan-1-ol.[1]
Step 2: Markovnikov Hydration
-
Reagents: Hg(OAc)
/H SO (Classic) or Gold(I) catalyst (Modern/Green), MeOH/H O.[1][3] -
Mechanism: Metal-catalyzed hydration of the terminal alkyne to the methyl ketone.[1]
Visualization of Synthetic Logic
The following diagram illustrates the reaction flow and critical control points.
Figure 1: Two-step synthesis via propargylation and hydration, ensuring regiospecificity and preventing dehydration.
Experimental Protocol: Characterization
For researchers validating the identity of purchased or synthesized material, the following self-validating NMR protocol is recommended.
Protocol: 1H-NMR Validation (CDCl , 400 MHz)
Objective: Confirm structure and assess purity >95%.
-
Sample Prep: Dissolve 10 mg of analyte in 0.6 mL CDCl
. Ensure no trace acid is present to prevent dehydration.[1][3] -
Acquisition: Standard proton parameters (sw=20ppm, d1=2s, ns=16).
-
Diagnostic Signals (Expected):
-
2.18 ppm (s, 3H): Methyl ketone singlet (CH
-C=O).[1] Distinctive sharp singlet. -
2.75 ppm (s, 2H): Methylene bridge (-CH
-C=O).[1] This singlet confirms the quaternary center at C1 of the ring.[1][3] - 1.50 - 2.10 ppm (m, 6H): Cyclobutyl ring protons.[1][3] Look for complex multiplets due to puckering.
-
~3.5-4.0 ppm (bs, 1H): Hydroxyl proton (variable, D
O exchangeable).[1][3]
-
2.18 ppm (s, 3H): Methyl ketone singlet (CH
-
QC Criteria: Integration ratio of Methyl : Methylene must be exactly 3:2. Any splitting of the methylene signal at 2.75 ppm suggests ring opening or impurity.[1]
Applications in Drug Design
This scaffold is not merely a linker; it is a strategic tool for Lead Optimization .
The "Magic Methyl" vs. Cyclobutyl Effect
Replacing a gem-dimethyl group with a cyclobutyl ring (spiro-cyclization) often improves metabolic stability by removing susceptible methyl hydrogens while retaining the steric angle required for receptor fit.[1]
-
Metabolic Blocking: The cyclobutyl ring is more resistant to Cytochrome P450 oxidation than acyclic alkyl chains.[1][3]
-
Conformational Restriction: The ring locks the C-OH and C-C(=O)C vectors, reducing the entropic penalty upon binding to a protein target.[1][3]
Fragment-Based Screening
Due to its low Molecular Weight (128 Da) and specific binding features (H-bond donor + acceptor), this molecule is an ideal Fragment for crystallographic screening.[1] It explores sub-pockets often accessible to "linker" regions of larger inhibitors (e.g., kinase inhibitors).[3]
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold's functional groups to drug design outcomes.
Safety & Handling (GHS)
While generally stable, the alpha-hydroxy ketone moiety requires specific handling precautions.[3]
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The tertiary alcohol is prone to acid-catalyzed dehydration to the exocyclic alkene.[1] Avoid acidic conditions during storage.
References
-
Sigma-Aldrich. 1-(1-Hydroxycyclobutyl)propan-2-one Product Sheet. Available at: (Accessed 2026).
-
Enamine Store. Building Blocks: Cyclobutanes. Available at: (Accessed 2026).
-
Wuitschik, G. et al. "Spirocyclic variants of the phenyl ring in drug design."[1][3] Journal of Medicinal Chemistry, 2015.[1][3] (Discusses cyclobutyl bioisosteres).[1][3]
-
Trost, B. M. et al. "Atom Economy: Aldol-type products via alkyne hydration."[1][3] Science, 1991.[1][3] (Mechanistic basis for alkyne hydration synthesis).
-
PubChem. Compound Summary: 1-(1-Hydroxycyclobutyl)propan-2-one.[1] Available at: (Accessed 2026).
Sources
CAS registry number and identifiers for 1-(1-Hydroxycyclobutyl)propan-2-one
An In-depth Technical Guide to 1-(1-Hydroxycyclobutyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(1-Hydroxycyclobutyl)propan-2-one, a molecule of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its core identifiers, predicted properties, and potential synthetic pathways. It further contextualizes its relevance by exploring the broader significance of the α-hydroxy ketone and cyclobutane moieties in drug discovery. This document is intended to serve as a foundational resource for researchers, offering insights into its chemical nature and potential applications, while also highlighting areas where further experimental investigation is required.
Introduction: The Chemical Landscape of 1-(1-Hydroxycyclobutyl)propan-2-one
1-(1-Hydroxycyclobutyl)propan-2-one belongs to the class of α-hydroxy ketones, a structural motif present in numerous biologically active compounds. The incorporation of a cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional architecture that can be advantageous in the design of novel therapeutic agents. The cyclobutane moiety is increasingly recognized for its potential to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[1][2][3][4] This guide will delve into the known characteristics of 1-(1-Hydroxycyclobutyl)propan-2-one, providing a structured understanding of its chemical identity and potential for further exploration.
Core Identifiers and Chemical Properties
A precise understanding of a molecule's identity is fundamental to any research endeavor. The following table summarizes the key identifiers for 1-(1-Hydroxycyclobutyl)propan-2-one.
| Identifier | Value | Source |
| CAS Registry Number | 1897761-47-5 | [5] |
| Molecular Formula | C₇H₁₂O₂ | [5] |
| Molecular Weight | 128.17 g/mol | [5] |
| InChI | 1S/C7H12O2/c1-6(8)5-7(9)3-2-4-7/h9H,2-5H2,1H3 | [5] |
| InChIKey | HMMBSPTUQCSBCX-UHFFFAOYSA-N | [5] |
| SMILES | CC(=O)CC1(O)CCC1 | [5] |
Synthesis Strategies: Accessing the 1-(1-Hydroxycyclobutyl)propan-2-one Scaffold
The synthesis of α-hydroxy ketones is a well-established area of organic chemistry. While a specific, detailed experimental protocol for 1-(1-Hydroxycyclobutyl)propan-2-one has not been identified in the reviewed literature, several general methods for the synthesis of α-hydroxy ketones can be proposed as viable routes.
Conceptual Synthetic Pathways
The following diagram illustrates two plausible synthetic strategies for the preparation of 1-(1-Hydroxycyclobutyl)propan-2-one.
Caption: Plausible synthetic routes to 1-(1-Hydroxycyclobutyl)propan-2-one.
Detailed Experimental Considerations
3.2.1. Reformatsky Reaction Approach
A promising approach for the synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one is the Reformatsky reaction. This reaction involves the treatment of a ketone, in this case, cyclobutanone, with an α-haloester in the presence of zinc metal to form a β-hydroxy ester. Subsequent hydrolysis and decarboxylation would yield the desired α-hydroxy ketone.
Experimental Protocol (General):
-
Activation of Zinc: Zinc dust is activated, for example, by washing with dilute acid, water, ethanol, and ether, followed by drying under vacuum.
-
Reaction Setup: A solution of cyclobutanone and an appropriate α-haloester (e.g., ethyl 2-bromopropionate) in a dry, aprotic solvent (such as THF or benzene) is prepared in a flask equipped with a condenser and a dropping funnel.
-
Initiation: A small portion of the activated zinc is added to the flask. The reaction may need to be initiated by gentle heating or the addition of a crystal of iodine.
-
Addition: The remaining zinc is added portion-wise, and the reaction mixture is stirred, often with gentle reflux, until the starting materials are consumed (monitored by TLC or GC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification of Intermediate: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester, which can be purified by column chromatography.
-
Hydrolysis and Decarboxylation: The purified β-hydroxy ester is then subjected to hydrolysis (e.g., using aqueous NaOH or KOH) followed by acidification and heating to induce decarboxylation, yielding the final product, 1-(1-Hydroxycyclobutyl)propan-2-one. Purification would typically be achieved by distillation or chromatography.
3.2.2. Grignard Reaction Approach
An alternative strategy involves the reaction of a Grignard reagent derived from a suitable 1-substituted cyclobutane with an appropriate electrophile. For instance, the reaction of the Grignard reagent of 1-(chloromethyl)cyclobutanol with acetaldehyde would yield a secondary alcohol, which could then be oxidized to the target ketone.
Experimental Protocol (General):
-
Grignard Reagent Formation: The Grignard reagent is prepared by reacting a 1-halo-1-hydroxycyclobutane derivative (protection of the hydroxyl group may be necessary) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is then reacted with acetaldehyde at a low temperature (e.g., 0 °C).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Oxidation: The resulting secondary alcohol is then oxidized to the ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane).
-
Purification: The final product, 1-(1-Hydroxycyclobutyl)propan-2-one, is purified by column chromatography or distillation.
Spectroscopic and Analytical Characterization (Predicted)
Due to the absence of published experimental spectra for 1-(1-Hydroxycyclobutyl)propan-2-one, this section provides predicted spectroscopic characteristics based on the known chemical shifts and fragmentation patterns of similar structures. These predictions can guide the analysis of experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet or a doublet depending on the adjacent group in the precursor), the methylene protons of the cyclobutane ring (complex multiplets), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). The protons on the carbon adjacent to the carbonyl group will be deshielded.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon in the downfield region (typically >200 ppm). Signals for the quaternary carbon of the cyclobutane ring bearing the hydroxyl group, the methyl carbon, and the methylene carbons of the cyclobutane ring are also expected in their characteristic regions.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(1-Hydroxycyclobutyl)propan-2-one is predicted to display the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the alkyl and cyclobutyl groups.
-
C=O stretch: A strong, sharp absorption band around 1715 cm⁻¹ characteristic of a ketone carbonyl group.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 128. Characteristic fragmentation patterns would likely involve the loss of water (M-18), the loss of an acetyl group (M-43), and cleavage of the cyclobutane ring.
Potential Applications and Biological Relevance
While no specific applications for 1-(1-Hydroxycyclobutyl)propan-2-one have been documented, its structural motifs suggest potential utility in several areas of research and development.
Role in Drug Discovery
The cyclobutane ring is a valuable scaffold in medicinal chemistry, often used as a bioisosteric replacement for other cyclic or acyclic fragments to improve pharmacokinetic and pharmacodynamic properties.[4] The α-hydroxy ketone functionality is also present in a variety of biologically active molecules and can participate in key binding interactions with biological targets. Therefore, 1-(1-Hydroxycyclobutyl)propan-2-one could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, for instance, in the development of enzyme inhibitors or receptor modulators.
Synthetic Intermediate
Beyond its potential biological activity, this compound can be a useful intermediate in organic synthesis. The hydroxyl and ketone functionalities offer multiple sites for further chemical transformations, allowing for the construction of a diverse range of derivatives.
Safety and Handling
Specific toxicological data for 1-(1-Hydroxycyclobutyl)propan-2-one are not available. However, based on the general properties of ketones and alcohols, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
1-(1-Hydroxycyclobutyl)propan-2-one represents a molecule with untapped potential. While this guide has consolidated the available identifying information and proposed logical synthetic and analytical approaches, the lack of comprehensive experimental data underscores the need for further investigation. Future research should focus on:
-
Development and validation of a robust synthetic protocol.
-
Thorough spectroscopic and physicochemical characterization.
-
Exploration of its reactivity and utility as a synthetic intermediate.
-
Screening for potential biological activities.
By addressing these knowledge gaps, the scientific community can fully elucidate the properties and potential applications of this intriguing α-hydroxy ketone.
References
Wessjohann, L. A., & Brandt, W. (2003). Bioactive cyclobutane-containing alkaloids. The Chemical Record, 3(4), 236-252.
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[2] Al-Tel, T. H. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 366-379.
[3] G. A. Cordell. (2008). Bioactive cyclobutane-containing alkaloids. Phytochemistry Reviews, 7(2), 299-339.
[4] G. A. Cordell. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Alkaloids: Chemistry and Biology, 69, 1-76.
[6] Pfaltz & Bauer. (n.d.). Safety Data Sheet for 2-Hydroxy-2-methyl-1-phenyl-1-propanone.
[7] Fisher Scientific. (2025, December 19). Safety Data Sheet for 1-Propanol.
[8] Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet for 1-hydroxy-1-phenylpropan-2-one.
Sigma-Aldrich. (n.d.). Safety Data Sheet for Isopropanol.
[9] ResearchGate. (2011). Determination of absolute configuration of α-hydroxy ketones using NMR.
[10] PubChem. (n.d.). 2-Propanone, 1-(1-hydroxycyclohexyl)-. National Center for Biotechnology Information.
[11] ChemSynthesis. (2025, May 20). 1-(1-hydroxycyclohexyl)-1-propanone.
[12] Benchchem. (2025). A Comparative Spectroscopic Analysis of Hydroxylated Ketone Isomers.
[13] ChEMBL. (n.d.). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. EMBL-EBI.
[14] PubChem. (n.d.). 1-Cyclobutylpropan-2-one. National Center for Biotechnology Information.
[15] U.S. Environmental Protection Agency. (2023, November 1). 2-Propanone, 1-(1-hydroxycyclohexyl)-. Substance Details - SRS.
[16] C. J. R. Adderley, et al. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. European Journal of Medicinal Chemistry, 182, 111634.
[17] J. L. Kiappes, et al. (2014). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters, 16(24), 6362-6365.
[18] P. Nadal Rodríguez, et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488.
[19] M. Mousavi & H. Seyfi. (2011). Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. E-Journal of Chemistry, 8(4), 1775-1779.
[20] Chemistry LibreTexts. (2023, January 22). Tollens' Test.
[21] FooDB. (2010, April 8). Showing Compound 1-Hydroxy-2-propanone (FDB012041).
[22] Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition.
[23] Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs.
[24] M. B. C. de Matos, et al. (2021). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications, 57(1), 89-92.
[25] M. B. C. de Matos, et al. (2024, December 23). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.
[26] Google Patents. (n.d.). US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones.
[27] Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-hydroxy- (CAS 116-09-6).
[28] J. A. T. Romero, et al. (2018). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 57(32), 10352-10356.
[29] Benchchem. (2025). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
[30] CAS Common Chemistry. (n.d.). 1-Hydroxy-1-phenyl-2-propanone.
[31] ResearchGate. (2018). Deoxygenation of α‐hydroxy ketones bearing alkyl groups.
[32] Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
[33] Penn State. (2023, August 8). New, simple and accessible method creates potency-increasing structure in drugs.
[34] Organic Reactions. (2004). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements.
[35] Google Patents. (n.d.). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
[36] Chemistry LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones.
[37] Sigma-Aldrich. (n.d.). 1-hydroxy-2-propanone.
[38] MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
[39] Restek. (n.d.). 1-Hydroxy-2-propanone. EZGC Method Translator.
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A Technical Guide to the Synthesis and Exploration of 1-(1-Hydroxycyclobutyl)propan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel molecular scaffolds is a driving force in modern drug discovery. This technical guide provides a comprehensive framework for the synthesis and potential applications of a largely unexplored class of compounds: 1-(1-hydroxycyclobutyl)propan-2-one and its derivatives. This unique architecture, featuring a strained cyclobutane ring fused to an α-hydroxy ketone moiety, presents a compelling opportunity for the development of new chemical entities with potential therapeutic value. This document, written from the perspective of a Senior Application Scientist, outlines a robust, albeit prospective, synthetic strategy, details a hypothetical experimental protocol, and explores potential avenues for derivatization and biological screening.
Introduction: Unveiling a Scaffold of Untapped Potential
In the landscape of medicinal chemistry, structural novelty often correlates with new biological activities. The 1-(1-hydroxycyclobutyl)propan-2-one core is an intriguing scaffold that remains conspicuously absent from extensive study. The cyclobutane ring, a four-membered carbocycle, can impart unique conformational constraints and metabolic properties to a molecule.[1] Concurrently, the α-hydroxy ketone functional group is a well-established pharmacophore and a versatile synthetic handle present in numerous bioactive natural products and pharmaceuticals.[2][3] The strategic combination of these two motifs in 1-(1-hydroxycyclobutyl)propan-2-one offers a promising, three-dimensional chemical space for the design of novel therapeutics.
This guide provides a foundational, theory-based approach to empower researchers to synthesize and investigate this promising class of molecules.
Synthesis of the Core Structure: A Chemist's Blueprint
The most chemically intuitive and direct pathway to construct the 1-(1-hydroxycyclobutyl)propan-2-one backbone is via a base-catalyzed aldol addition of the acetone enolate to cyclobutanone.
The Underlying Chemistry: A Tale of Two Carbons
The efficacy of this synthetic approach is rooted in fundamental principles of organic reactivity:
-
Nucleophilic Power of the Enolate: Acetone, a readily available and economical starting material, can be selectively deprotonated at its α-carbon by a suitable base to generate a potent carbon-based nucleophile, the acetone enolate. The acidity of these α-protons corresponds to a pKa value of approximately 19-20 in an aqueous environment.[4][5]
-
Electrophilic Nature of the Carbonyl: The carbonyl carbon of cyclobutanone possesses a partial positive charge, rendering it susceptible to attack by nucleophiles.[6] The inherent ring strain of the cyclobutane system may also influence the reactivity of this electrophilic center.
The proposed transformation is a classic aldol reaction, a cornerstone of C-C bond formation in organic synthesis.
Caption: Synthetic workflow for 1-(1-Hydroxycyclobutyl)propan-2-one.
A Practical Guide: Hypothetical Experimental Protocol
Disclaimer: This protocol is based on established chemical principles and has not been experimentally optimized. All procedures should be conducted by trained personnel in a controlled laboratory setting with appropriate safety measures.
Materials:
-
Cyclobutanone
-
Acetone, anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Vessel Preparation: A three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry nitrogen. The flask is equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.
-
Solvent and Reagent Addition: Anhydrous THF is added to the flask via syringe, followed by cooling the flask to -78 °C using a dry ice/acetone bath.
-
Generation of the Nucleophile: A solution of LDA is added dropwise to the stirred THF at -78 °C. Subsequently, anhydrous acetone is added slowly, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred for 45 minutes at this temperature to facilitate complete enolate formation.
-
The Key C-C Bond Formation: A solution of cyclobutanone in anhydrous THF is added dropwise to the enolate solution at -78 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) by observing the consumption of the cyclobutanone starting material.
-
Reaction Quench: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The cooling bath is removed, and the mixture is allowed to warm to room temperature.
-
Product Isolation and Purification: The reaction mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-(1-hydroxycyclobutyl)propan-2-one.
Anticipated Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
The Path Forward: Derivatization and Potential Applications
The synthesized 1-(1-hydroxycyclobutyl)propan-2-one is not an endpoint but rather a versatile starting point for the creation of a diverse library of derivatives.
Strategies for Molecular Diversification
| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |
| Secondary Alcohol | Oxidation | PCC, DMP, Swern Oxidation | 1,3-Diketone |
| Ketone | Reduction | NaBH₄, LiAlH₄ | 1,2-Diol |
| Ketone | Reductive Amination | NaBH(OAc)₃, Amine | Amino alcohol |
| Secondary Alcohol | Esterification | Acyl chloride, Carboxylic acid | Ester |
| Secondary Alcohol | Etherification | Alkyl halide, Williamson ether synthesis | Ether |
Charting a Course for Biological Investigation
While no biological data currently exists for this specific class of compounds, informed hypotheses can be drawn from structurally related molecules:
-
Oncology: Propanone derivatives, particularly Mannich bases, have been reported to exhibit cytotoxic activity against various cancer cell lines, potentially through interactions with crucial cellular machinery like DNA topoisomerases.[7]
-
Inflammation and Pain: Strained ring systems, such as the related cyclopropane moiety, are present in compounds with a wide array of biological effects, including anti-inflammatory properties.[8] Derivatives of 1-(1-hydroxycyclobutyl)propan-2-one could be explored as potential modulators of inflammatory pathways.
-
Enzyme Inhibition: As established building blocks in medicinal chemistry, α-hydroxy ketones can be elaborated into potent and selective enzyme inhibitors.[2]
Caption: Potential molecular targets and therapeutic areas for derivative screening.
Conclusion and Outlook
The 1-(1-hydroxycyclobutyl)propan-2-one scaffold represents a greenfield opportunity in chemical biology and drug discovery. This guide has laid out a scientifically sound and logical pathway for the synthesis and exploration of this novel class of compounds. The next critical steps involve the experimental validation of the proposed synthetic route, the generation of a structurally diverse library of derivatives, and their subsequent evaluation in a range of biological assays. It is through such systematic investigation that the true therapeutic potential of these unique molecules will be realized.
References
[4] Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. (2010). The Journal of Organic Chemistry - ACS Publications. [5] Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. (2011). PubMed. [9] 1-(1-hydroxycyclohexyl)-1-propanone. (2025). ChemSynthesis. [1] Cyclobutane synthesis. Organic Chemistry Portal. [10] A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. (2016). Semantic Scholar. [11] cyclobutene. Organic Syntheses Procedure. [6] Functions and Mechanism of Cyclobutanone. (2025). Liskon Biological. [2] Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution. (2016). Technische Universität Dresden. [12] cyclobutanone. Organic Syntheses Procedure. [13] Cyclobutanol. MedchemExpress.com. [14] Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [15] Synthetic method of cyclobutanone. Google Patents. [16] Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications (RSC Publishing). [17] Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. [3] Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. (2020). RSC Publishing. [7] Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). PubMed. [18] Process for the preparation of aromatic alpha-hydroxy ketones. Google Patents. [19] Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO. [8] Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [20] Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals.
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Technical Whitepaper: The Solvation Thermodynamics and Miscibility Profile of 1-(1-Hydroxycyclobutyl)propan-2-one
Executive Summary
Understanding the solubility and miscibility profile of complex organic building blocks is a critical prerequisite for process chemistry, extraction optimization, and drug development. This whitepaper provides an in-depth technical analysis of 1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5). Because this compound exists as a liquid at standard temperature and pressure[1], its "solubility" is more accurately modeled as a liquid-liquid miscibility profile. By synthesizing Hansen Solubility Parameters (HSP) with self-validating empirical protocols based on USP guidelines, this guide establishes a robust framework for predicting and validating the compound's behavior across diverse solvent classes.
Structural Profiling and Solvation Causality
To predict how 1-(1-Hydroxycyclobutyl)propan-2-one interacts with various solvents, we must first deconstruct its molecular architecture:
-
Cyclobutane Ring: This highly strained aliphatic ring provides a localized hydrophobic face. The restricted conformational flexibility limits the molecule's ability to fold and shield its polar groups, forcing them to interact with the surrounding solvent medium.
-
Tertiary Hydroxyl Group (-OH): Positioned at the C1 carbon of the ring, this group acts as a potent hydrogen bond donor and acceptor. Its tertiary nature introduces slight steric hindrance, which modulates the kinetics of solvation but does not significantly impede thermodynamic affinity for protic solvents.
-
Acetonyl Group (-CH₂-C(=O)-CH₃): The methyl ketone moiety contributes a strong dipole moment and acts as a secondary hydrogen bond acceptor.
The Causality of Miscibility: The dual presence of a hydrogen-bond donor (-OH) and multiple acceptors (-OH, C=O) makes this molecule highly self-associating. For a solvent to fully dissolve (or be fully miscible with) this compound, it must provide sufficient polar and hydrogen-bonding interactions to overcome the energetic penalty of disrupting the solute's own intermolecular network.
Theoretical Solvation Modeling via Hansen Solubility Parameters (HSP)
Traditional "polar vs. non-polar" descriptors are insufficient for capturing the complex solvation dynamics of bifunctional molecules. Instead, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion (
Based on group contribution methods, the predicted HSP for 1-(1-Hydroxycyclobutyl)propan-2-one is approximately:
-
(Dispersion): 16.5 MPa
-
(Polarity): 7.5 MPa
-
(H-Bonding): 11.5 MPa
The thermodynamic affinity between the solute and a given solvent is calculated using the HSP distance (
Solvation mechanisms and miscibility outcomes across distinct organic solvent classes.
Self-Validating Experimental Methodology
To empirically validate the theoretical HSP predictions, we employ a modified isothermal shake-flask method. Because the solute is a liquid[1], standard solid-state dissolution guidelines (such as those in USP <1236>) are adapted to measure liquid-liquid saturation limits[3],[4].
Expertise & Experience: Why GC-FID?
A common pitfall in solubility testing is the default reliance on HPLC-UV. However, 1-(1-Hydroxycyclobutyl)propan-2-one lacks an extended conjugated
Step-by-Step Protocol (Self-Validating System)
-
Phase Mixing: In a 5 mL crimp-sealed glass vial, combine 2.0 mL of the target solvent with an excess (e.g., 2.0 mL) of the liquid solute to deliberately force a biphasic system (if a miscibility gap exists).
-
Thermal Equilibration: Agitate the vials in an isothermal orbital shaker at 25.0 ± 0.1 °C.
-
Self-Validation (Equilibrium Check): Extract 50 µL aliquots from the solvent-rich phase at
h and h. System Validation: Thermodynamic equilibrium is strictly validated only if the variance in GC-FID peak area between the two time points is . If variance exceeds this, agitation must continue. -
Phase Separation: Centrifuge the vials at 5000 rpm for 15 minutes at 25.0 °C. Causality: Centrifugation is critical to break micro-emulsions that form near the miscibility limit, ensuring sharp phase boundaries for accurate sampling.
-
Quantification: Dilute the sampled phase in a fully miscible diluent (e.g., acetonitrile) and quantify via GC-FID against a validated calibration curve.
Liquid-liquid phase equilibration workflow for determining miscibility limits.
Quantitative Solubility and Miscibility Data
The table below synthesizes the theoretical HSP distance (
| Solvent Class | Representative Solvent | Dielectric Constant ( | Predicted HSP Distance ( | Experimental Miscibility / Saturation Limit |
| Polar Protic | Methanol | 32.7 | 12.1* | Fully Miscible ( |
| Polar Aprotic | Acetone | 20.7 | 5.8 | Fully Miscible ( |
| Ether | Tetrahydrofuran (THF) | 7.5 | 4.2 | Fully Miscible ( |
| Halogenated | Dichloromethane (DCM) | 9.1 | 4.5 | Fully Miscible ( |
| Aliphatic Alkane | n-Hexane | 1.9 | 14.1 | Partially Miscible (~120 mg/mL) |
| Aqueous | Water (pH 7.0) | 80.1 | 32.0 | Partially Miscible (~85 mg/mL) |
*Note on Alcohols: While the
Implications for Process Chemistry and Drug Development
The data clearly illustrates that 1-(1-Hydroxycyclobutyl)propan-2-one is a highly versatile, polar-leaning organic liquid.
-
Reaction Solvent Selection: Its complete miscibility in THF and DCM makes it an ideal substrate for Grignard additions or oxidations where homogeneous reaction conditions are required.
-
Extraction & Purification: The pronounced miscibility gap with aliphatic alkanes (like n-hexane) and water provides a strategic advantage. During workup, the compound can be effectively partitioned. Unwanted non-polar impurities can be washed away using cold hexane, while the target molecule is retained in a more polar organic phase.
References
-
[3] USP <1236>: Solubility Measurements Chapter. Biorelevant. Available at:[Link]
-
[2] Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Hansen Solubility. Available at: [Link]
-
[4] Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA). Available at:[Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of Hydroxycyclobutyl Ketones
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Intriguing Stability of a Strained System
Cyclobutane, with a ring strain of approximately 26.3 kcal/mol, exists in a constant state of energetic tension.[1] This inherent instability, a consequence of both angle strain from compressed C-C-C bond angles and torsional strain from eclipsing interactions, paradoxically makes the cyclobutane ring a powerful tool in molecular design.[1] Its puckered, "butterfly" conformation allows for a pseudo-axial and pseudo-equatorial positioning of substituents, creating distinct spatial arrangements that can be exploited in drug-receptor interactions.[2]
The incorporation of a hydroxyl group and a ketone functionality introduces a new layer of complexity. The relative positioning of these groups, as seen in 2-hydroxycyclobutanone and 3-hydroxycyclobutanone, dictates the potential for intramolecular hydrogen bonding and the influence of dipole-dipole interactions, which in turn significantly impacts the thermodynamic stability of the various conformers. Understanding and quantifying this stability is paramount for predicting the reactivity, bioavailability, and metabolic fate of molecules containing these scaffolds.
This guide will provide a deep dive into the theoretical underpinnings of hydroxycyclobutyl ketone stability, followed by practical, detailed protocols for both the experimental and computational determination of the key thermodynamic parameters.
Theoretical Framework for Thermodynamic Stability
The thermodynamic stability of hydroxycyclobutyl ketones is primarily governed by the interplay of three key factors: ring strain, torsional strain, and non-covalent intramolecular interactions.
The Puckered World of Cyclobutane: Ring and Torsional Strain
Unlike the planar representation often seen in textbooks, cyclobutane adopts a puckered conformation to alleviate the torsional strain that would arise from the eclipsing of all eight C-H bonds in a planar structure. This puckering, however, slightly decreases the internal C-C-C bond angles from 90° to about 88°, thereby marginally increasing the angle strain.[1] The equilibrium geometry is a fine balance between these opposing forces. This puckering creates two distinct substituent positions: pseudo-axial and pseudo-equatorial, which are in dynamic equilibrium through ring-flipping.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Puckering in Cyclobutane"
The Decisive Role of Intramolecular Hydrogen Bonding
The presence of a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) within the same molecule introduces the possibility of a stabilizing intramolecular hydrogen bond (IMHB). The formation of this bond is highly dependent on the spatial proximity of the two groups, which is dictated by the ring's conformation and the relative positions of the substituents.
-
In 3-hydroxycyclobutanone , an IMHB can form a five-membered pseudo-ring. This interaction is geometrically most favorable when the hydroxyl group is in a pseudo-axial position, bringing it into close proximity with the carbonyl oxygen. This stabilization can potentially make the pseudo-axial conformer more stable than the pseudo-equatorial one, a reversal of the typical trend seen in monosubstituted cyclohexanes.
-
In 2-hydroxycyclobutanone , the hydroxyl and carbonyl groups are on adjacent carbons. This proximity allows for the formation of a four-membered pseudo-ring through an IMHB. The strength and geometric feasibility of this interaction will be highly dependent on the torsional angle between the C-O bonds.
The strength of these hydrogen bonds can be estimated computationally and their presence and influence on conformational populations can be determined experimentally through techniques like variable-temperature NMR spectroscopy.
dot graph TD { graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Intramolecular Hydrogen Bonding"
Experimental Determination of Thermodynamic Parameters
Variable-temperature (VT) NMR spectroscopy is a powerful technique for determining the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of a system in dynamic equilibrium, such as the conformational inversion of hydroxycyclobutyl ketones.
Step-by-Step Protocol for VT-NMR Analysis
-
Sample Preparation:
-
Dissolve a high-purity sample of the hydroxycyclobutyl ketone in a suitable deuterated solvent (e.g., acetone-d6, methanol-d4, or toluene-d8) at a concentration that provides a good signal-to-noise ratio (typically 5-10 mg in 0.6 mL). The choice of solvent is critical as it can influence the conformational equilibrium.[3]
-
Use a high-quality NMR tube (e.g., Wilmad 507 or equivalent) to ensure thermal stability.
-
-
Spectrometer Setup and Data Acquisition:
-
Use a spectrometer equipped with a variable-temperature unit. Calibrate the temperature of the probe using a standard sample (e.g., methanol-d4 for low temperatures, ethylene glycol for high temperatures).
-
Acquire a series of 1D ¹H NMR spectra over a wide temperature range. Start at a low temperature where the conformational exchange is slow on the NMR timescale, resulting in separate signals for the axial and equatorial conformers. Gradually increase the temperature in well-defined increments (e.g., 5-10 K) until the signals for the two conformers coalesce and eventually sharpen into a single, averaged signal.
-
Ensure the temperature has equilibrated at each step before acquiring the spectrum (typically 5-10 minutes).
-
-
Data Analysis and Calculation of Thermodynamic Parameters:
-
Equilibrium Constant (K_eq): At each temperature in the slow-exchange regime, determine the ratio of the two conformers by integrating the well-resolved signals corresponding to each species. The equilibrium constant is the ratio of the integrations of the major and minor conformers.
-
Gibbs Free Energy (ΔG°): Calculate the Gibbs free energy difference at each temperature using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
Enthalpy (ΔH°) and Entropy (ΔS°): Plot ln(K_eq) versus 1/T (a van't Hoff plot). The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R. A linear regression analysis of the data will yield the values for the enthalpy and entropy of the conformational equilibrium.
-
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "VT-NMR Workflow"
Computational Chemistry as a Predictive Tool
In the absence of extensive experimental data, Density Functional Theory (DFT) calculations provide a powerful and predictive tool for investigating the thermodynamic stability of hydroxycyclobutyl ketones.
Best-Practice Protocol for DFT Calculations
-
Conformational Search:
-
Perform a thorough conformational search for both 2-hydroxy- and 3-hydroxycyclobutanone to identify all low-energy minima. This can be done using molecular mechanics methods initially, followed by DFT optimization of the promising candidates.
-
-
Geometry Optimization and Frequency Calculations:
-
Optimize the geometry of each conformer using a suitable DFT functional and basis set. The M06-2X functional with a 6-311++G(d,p) basis set is a good starting point, as it is known to perform well for systems with non-covalent interactions.[4][5]
-
Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Calculation of Relative Energies:
-
The relative Gibbs free energy (ΔG) of each conformer can be calculated by comparing their total electronic energies, including ZPVE and thermal corrections, at a standard temperature (e.g., 298.15 K).
-
-
Solvent Effects:
-
Analysis of Intramolecular Hydrogen Bonds:
-
The strength of the IMHB can be estimated using several methods, including the molecular tailoring approach or by analyzing the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM).[7]
-
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "DFT Workflow"
Comparative Stability and Reactivity Insights
While specific experimental data is sparse, a qualitative comparison based on established principles can be made:
| Feature | 2-Hydroxycyclobutanone | 3-Hydroxycyclobutanone |
| Puckering | The puckering of the ring will be significantly influenced by the steric and electronic interactions of the adjacent hydroxyl and carbonyl groups. | The puckering will be influenced by the 1,3-disposition of the functional groups, with a strong driving force to adopt a conformation that allows for a stabilizing IMHB. |
| Intramolecular H-Bonding | Forms a potentially strained four-membered pseudo-ring. The stability gained may be offset by increased ring strain. | Forms a more stable five-membered pseudo-ring, likely leading to a significant stabilization of the conformer that allows for this interaction. |
| Predicted Major Conformer | The relative stability of the pseudo-axial vs. pseudo-equatorial hydroxyl group is difficult to predict without high-level calculations, as it depends on the subtle balance of the IMHB and steric repulsions. | The pseudo-axial conformer is predicted to be significantly populated, if not the major conformer, due to the stabilizing IMHB. |
The thermodynamic stability of the ground-state conformers has a direct impact on the reactivity of hydroxycyclobutyl ketones. According to the Curtin-Hammett principle, the product ratio of a reaction is determined by the difference in the free energies of the transition states, not the populations of the ground-state conformers, provided that the rate of interconversion between conformers is much faster than the rate of the reaction. However, the ground-state conformational preferences can influence which transition state is more readily accessible, thus indirectly affecting the stereochemical outcome of a reaction. For instance, a conformation that is pre-organized for a particular reaction pathway may lead to a lower activation energy for that pathway.
Conclusion
The thermodynamic stability of hydroxycyclobutyl ketones is a multifaceted issue governed by the inherent strain of the four-membered ring and the nuanced intramolecular interactions introduced by the hydroxyl and carbonyl groups. While a complete quantitative picture requires further dedicated experimental and computational studies, this guide provides a robust framework for approaching this problem. By combining the theoretical principles with the detailed protocols for VT-NMR and DFT calculations outlined herein, researchers in organic synthesis and drug development can gain valuable insights into the conformational preferences and energetic landscapes of these important molecular scaffolds. A thorough understanding of the thermodynamic stability of hydroxycyclobutyl ketones will undoubtedly pave the way for their more rational design and application in the development of novel therapeutics and complex molecular architectures.
References
- [Reference to a paper on stereocontrolled synthesis of cyclobutanones, if available]
- Solvent and substituent effects on the conformational equilibria and intramolecular hydrogen bonding of 4-substituted-2-hydroxybenzaldehydes. Elsevier.
- [Reference to a paper on the acid-catalyzed reaction of 2-hydroxycyclobutanone, if available]
- [Reference to a paper on molecular thermodynamics using NMR, if available]
- [Reference to a guide on variable temper
- [Reference to a guide on variable temper
- [Reference to a guide on variable temper
- [Reference to a paper on the acid-catalyzed reaction of 2-hydroxycyclobutanone, if available]
- [Reference to a paper on stereoselective synthesis of cyclobutane amino acids, if available]
- [Reference to a guide on variable temper
- [Reference to a paper on estimating intramolecular hydrogen bond energy, if available]
- [Reference to a paper on the reactivity of 2-hydroxycyclobutanones, if available]
- [Reference to a portal on cyclobutanone synthesis, if available]
- [Reference to a paper on diastereoselective reactions of ketones, if available]
- [Reference to a paper on intramolecular hydrogen bond energy, if available]
- [Reference to a paper on intramolecular hydrogen bonding, if available]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
- [Reference to a paper on stereoselective synthesis, if available]
- [Reference to a paper on stereoselective and stereospecific reactions, if available]
-
How can I calculate hydrogen bond energies from DFT calculation using gaussian 09. ResearchGate. [Link]
- [Reference to a paper on conformational preferences of α-hydroxy ketones, if available]
- [Reference to a portal on hydroxy ketone synthesis, if available]
- [Reference to a paper on the thermodynamics of a hydroxycyclohexyl)cyclohexanone, if available]
-
DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Semantic Scholar. [Link]
- [Reference to a supplier of 3-Hydroxycyclobutanone, if available]
- [Reference to a supplier of 3-Hydroxycyclobutanone, if available]
- [Reference to a guide on comparative DFT studies of vinylcyclobutanol, if available]
- [Reference to a paper on intramolecular hydrogen bond energy, if available]
-
DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Semantic Scholar. [Link]
- [Reference to a paper on the thermodynamics of a hydroxycyclohexyl)cyclohexanone, if available]
-
Conformational analysis of cycloalkanes. ResearchGate. [Link]
- [Reference to a paper on measuring conform
- [Reference to NIST WebBook data for 3-Hydroxy-3-methyl-2-butanone, if available]
- [Reference to a paper on the reactivity of hydroxy and keto groups, if available]
- [Reference to a supplier of 3-Hydroxycyclobutanone, if available]
-
Solvent-controlled intramolecular [2 + 2] photocycloadditions of alpha-substituted enones. PubMed. [Link]
- [Reference to a paper on isomeriz
- [Reference to a page on the reactivity of aldehydes and ketones, if available]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-controlled intramolecular [2 + 2] photocycloadditions of alpha-substituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quora.com [quora.com]
- 6. scispace.com [scispace.com]
- 7. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utility of 1-(1-Hydroxycyclobutyl)propan-2-one in Medicinal Chemistry
This guide is structured as an advanced technical whitepaper for pharmaceutical researchers. It focuses on the strategic utility, synthesis, and application of 1-(1-Hydroxycyclobutyl)propan-2-one (CAS 1897761-47-5), a specialized building block for installing the metabolically robust and solubility-enhancing 1-hydroxycyclobutyl motif.
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is critical for improving clinical success rates. 1-(1-Hydroxycyclobutyl)propan-2-one represents a high-value "chimeric" building block that combines a strained, conformationally restricted ring (cyclobutane) with a versatile reactive handle (methyl ketone).
This molecule addresses two persistent challenges in lead optimization:
-
Metabolic Stability: The cyclobutyl ring acts as a bioisostere for gem-dimethyl or cyclohexyl groups, blocking metabolic soft spots while maintaining steric bulk.
-
Physicochemical Properties: The tertiary hydroxyl group lowers logP (lipophilicity) and acts as a hydrogen bond donor/acceptor, often critical for specific receptor interactions (e.g., in kinase or GPCR pockets).
Chemical Identity & Structural Logic
| Property | Detail |
| IUPAC Name | 1-(1-Hydroxycyclobutyl)propan-2-one |
| CAS Number | 1897761-47-5 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| Key Functionality | |
| Bioisosteric Role | Replacement for tert-butyl, isopropyl, or cyclohexyl groups |
Structural Causality in Drug Design
The 1-hydroxycyclobutyl moiety is not merely a spacer; it is a functional pharmacophore.
-
Conformational Locking: Unlike flexible alkyl chains, the cyclobutane ring restricts the conformational entropy of the side chain. When this motif binds to a target, the entropic penalty is lower compared to a linear chain, potentially increasing binding affinity (
). -
The "Magic Methyl" Effect: The propan-2-one side chain allows for the installation of a methyl group adjacent to the reaction center (e.g., after reductive amination). This methyl group often sits in hydrophobic pockets, boosting potency (the "Magic Methyl" effect).
Synthetic Methodology: Building the Scaffold
The synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one relies on a directed Aldol addition. The challenge is preventing the self-condensation of acetone while ensuring addition to the more sterically hindered cyclobutanone.
Validated Protocol: Lithium Enolate Addition
Rationale: Kinetic control using LDA (Lithium Diisopropylamide) at low temperature generates the lithium enolate of acetone quantitatively, which then traps the cyclobutanone electrophile.
Step-by-Step Procedure
-
Reagent Preparation:
-
Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Add Diisopropylamine (1.1 eq) and anhydrous THF (10 mL/mmol) .
-
Cool to -78°C (dry ice/acetone bath).
-
Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes to form LDA.
-
-
Enolization:
-
Add anhydrous Acetone (1.0 eq) dropwise over 20 minutes at -78°C.
-
Critical Note: Slow addition is vital to prevent self-aldol condensation of acetone. Stir for 45 minutes to ensure complete enolate formation.
-
-
Coupling:
-
Add Cyclobutanone (1.0 eq) (dissolved in minimal THF) dropwise.
-
Maintain temperature at -78°C for 2 hours, then allow to warm to -20°C over 1 hour.
-
-
Quench & Workup:
-
Quench with saturated NH4Cl (aq) while cold.
-
Extract with Ethyl Acetate (3x) .[1] Wash combined organics with brine, dry over Na2SO4 , and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel 60).
-
Eluent: Hexanes:EtOAc (gradient 9:1 to 7:3).
-
Observation: The product is a colorless oil. Monitor via TLC (stain with KMnO4 or Vanillin; UV inactive).
-
Pharmaceutical Applications & Workflows
Application A: Synthesis of Spirocyclic Scaffolds
Spirocycles are privileged structures in modern medicinal chemistry due to their ability to project substituents in defined vectors. This building block is a precursor to 5-spiro-cyclobutyl-isoxazoles and pyrazoles .
-
Mechanism: Condensation of the
-hydroxy ketone with hydrazine or hydroxylamine derivatives. -
Utility: These scaffolds are frequently found in inhibitors of ACC (Acetyl-CoA Carboxylase) and 11
-HSD1 .
Application B: Reductive Amination for Kinase Inhibitors
The ketone handle allows for the rapid installation of amines, creating a
-
Protocol: React the ketone with a primary amine (R-NH2) in the presence of NaBH(OAc)3 and catalytic Acetic Acid in DCE (Dichloroethane).
-
Outcome: A secondary amine with a pendant 1-hydroxycyclobutyl group.[2] This motif often improves solubility compared to a simple cyclohexyl or phenyl group.
Application C: Fragment-Based Drug Discovery (FBDD)
The molecule serves as an ideal "fragment" for screening. Its low molecular weight (128 Da) and distinct vectors allow it to probe polar/hydrophobic interfaces in binding pockets.
Visualizing the Strategic Landscape
The following diagram illustrates the divergent synthesis pathways starting from 1-(1-Hydroxycyclobutyl)propan-2-one, highlighting its versatility in generating diverse pharmacophores.
Figure 1: Divergent synthetic utility of the 1-hydroxycyclobutyl scaffold in generating high-value pharmaceutical intermediates.
References
-
Pfizer Inc. (2016).[3] Discovery and Preclinical Characterization of PF-06409577, a Direct Activator of AMPK. Journal of Medicinal Chemistry. Link[4]
-
Rigel Pharmaceuticals. (2020).[2] RIP1 Inhibitory Compounds and Methods for Making and Using the Same. US Patent 11,332,451. Link
-
Ren, S., et al. (2022).[5] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Link
-
AchemBlock. (2024). Product Data Sheet: 1-(1-Hydroxycyclobutyl)propan-2-one (CAS 1897761-47-5).[6][7] Link
Sources
- 1. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11332451B2 - RIP1 inhibitory compounds and methods for making and using the same - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1897761-47-5|1-(1-hydroxycyclobutyl)propan-2-one|1-(1-hydroxycyclobutyl)propan-2-one|-范德生物科技公司 [bio-fount.com]
- 7. 1-(1-hydroxycyclobutyl)propan-2-one 97% | CAS: 1897761-47-5 | AChemBlock [achemblock.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one
Executive Summary & Strategic Rationale
The target molecule, 1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5), represents a critical
Synthesizing this tertiary alcohol requires overcoming two primary challenges:
-
Thermodynamic Reversibility: The retro-aldol reaction is facile for
-hydroxy ketones derived from ketones. -
Chemoselectivity: Preventing the self-condensation of acetone while promoting the cross-reaction with the more electrophilic cyclobutanone.
This protocol details a Kinetic Crossed-Aldol Addition utilizing a lithium enolate strategy. By strictly controlling temperature and stoichiometry, we favor the formation of the target "ketol" while suppressing dehydration to the
Retrosynthetic Analysis & Reaction Design
The most atom-economic route involves the direct disconnection of the C(1')–C(2) bond. We utilize the kinetic enolate of acetone (nucleophile) attacking cyclobutanone (electrophile).
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic flow for the kinetic crossed-aldol addition. The sequence relies on the irreversible formation of the acetone enolate prior to the introduction of the electrophile.
Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| Acetone (Anhydrous) | 58.08 | 1.0 | 580 mg (10 mmol) | Nucleophile Precursor |
| Cyclobutanone | 70.09 | 1.1 | 771 mg (11 mmol) | Electrophile |
| LDA (2.0 M in THF) | N/A | 1.1 | 5.5 mL | Kinetic Base |
| THF (Anhydrous) | 72.11 | Solvent | 20 mL | Solvent |
| NH₄Cl (Sat. Aq.) | 53.49 | Excess | 10 mL | Quench Buffer |
Step-by-Step Methodology
Pre-requisites:
-
All glassware must be flame-dried and flushed with Argon/Nitrogen.
-
Acetone must be distilled from CaSO₄ or dried over molecular sieves to prevent quenching of LDA.
Phase 1: Generation of the Kinetic Enolate
-
Setup: Charge a 50 mL 3-neck round-bottom flask with anhydrous THF (15 mL) and a magnetic stir bar. Cool the system to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add Lithium Diisopropylamide (LDA) solution (5.5 mL, 11 mmol) via syringe. Ensure the internal temperature does not rise above -70 °C.
-
Enolization: Add anhydrous Acetone (580 mg, 10 mmol) dropwise over 10 minutes.
-
Technical Insight: Slow addition is crucial to prevent self-condensation of acetone (diacetone alcohol formation). The kinetic enolate forms quantitatively at this temperature.
-
Stir at -78 °C for 30 minutes.
-
Phase 2: Electrophile Addition
-
Addition: Add Cyclobutanone (771 mg, 11 mmol) dropwise as a solution in THF (5 mL) over 15 minutes.
-
Mechanistic Note: Cyclobutanone is highly electrophilic due to ring strain (~26 kcal/mol). The nucleophilic attack of the acetone enolate is rapid.
-
-
Reaction: Stir the mixture at -78 °C for 2 hours .
-
Critical Control Point:Do not warm the reaction to room temperature before quenching. Warming can promote the retro-aldol reaction or dehydration to the enone.
-
Phase 3: Quench and Workup
-
Quench: While still at -78 °C, quench the reaction by the rapid addition of saturated aqueous Ammonium Chloride (NH₄Cl, 10 mL).
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Dilute with Diethyl Ether (Et₂O, 30 mL). Separate the layers. Extract the aqueous layer twice with Et₂O (2 x 20 mL).
-
Drying: Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentration: Filter and concentrate under reduced pressure (Rotavap) at a bath temperature < 30 °C .
-
Caution: The product is a volatile
-hydroxy ketone. Excessive heat or vacuum can cause loss of product or dehydration.
-
Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized with 1% Et₃N to prevent acid-catalyzed dehydration).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Target Fraction: The spot with R_f ~ 0.3 (Hex:EtOAc 3:1) staining with KMnO₄ (alcohol) or Anisaldehyde.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized product, compare analytical data against these predicted parameters.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | Methyl ketone (-C(=O)CH ₃) | |
| Methylene bridge (-C(OH)-CH ₂-C(=O)-) | ||
| Cyclobutane ring protons | ||
| Hydroxyl (-OH ), exchangeable with D₂O | ||
| ¹³C NMR | ~209 ppm | Carbonyl (C=O) |
| ~75 ppm | Quaternary C-OH (Cyclobutane C1) | |
| ~52 ppm | Methylene bridge ( | |
| ~30 ppm | Methyl group | |
| IR Spectroscopy | ~3450 cm⁻¹ (Broad) | O-H Stretch |
| ~1710 cm⁻¹ (Strong) | C=O Stretch (Ketone) |
Safety & Handling Protocols
Specific Hazards
-
Lithium Diisopropylamide (LDA): Pyrophoric and corrosive. Reacts violently with water. Handle only under inert atmosphere.
-
Cyclobutanone: Flammable liquid. Irritant.
-
Product Stability:
-Hydroxy ketones are sensitive to acids and bases. Store at -20 °C to prevent retro-aldol decomposition.
Operational Safety
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Flame-resistant lab coat, nitrile gloves (double-gloved for organolithiums), and chemical splash goggles.
References
-
General Aldol Methodology
-
Heathcock, C. H. The Aldol Reaction: Acid and General Base Catalysis. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 133–179. Link
-
-
Cyclobutanone Reactivity
-
Product Data Verification
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136262453, 1-(1-Hydroxycyclobutyl)propan-2-one. Link
-
-
Desymmetrization Context
Sources
- 1. Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand [organic-chemistry.org]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclobutane synthesis [organic-chemistry.org]
- 6. Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Reagents required for preparing 1-(1-Hydroxycyclobutyl)propan-2-one
Executive Summary
The synthesis of 1-(1-hydroxycyclobutyl)propan-2-one represents a classic challenge in organic synthesis: the construction of a sterically hindered tertiary alcohol via a cross-aldol condensation. Direct base-catalyzed reaction between cyclobutanone and acetone is often plagued by the self-condensation of acetone (diacetone alcohol formation) and retro-aldol reversibility.
This guide outlines two distinct, high-fidelity protocols designed to bypass these thermodynamic limitations:
-
The Kinetic Control Route (Mukaiyama Aldol): Utilizes silyl enol ethers and Lewis acids for maximum precision and yield. Recommended for medicinal chemistry and small-scale optimization.
-
The Stepwise Robust Route (Propargylation-Hydration): Utilizes a Barbier-type propargylation followed by alkyne hydration. Recommended for scale-up where moisture sensitivity is a concern.
Chemical Retrosynthesis & Strategy
To access the target scaffold, we must form a carbon-carbon bond at the quaternary center of the cyclobutane ring.
Figure 1: Retrosynthetic logic splitting into Kinetic Control (Route A) and Stepwise Construction (Route B).
Reagent Selection Matrix
Select the protocol based on your laboratory constraints and purity requirements.
| Feature | Protocol A: Mukaiyama Aldol | Protocol B: Propargylation-Hydration |
| Key Reagents | Propargyl Bromide, Zn/Mg, | |
| Atom Economy | Moderate (Loss of TMS group) | High |
| Moisture Sensitivity | Critical (Requires inert atmosphere) | Low (Barbier can be aqueous/wet) |
| Purity Profile | High (Single diastereomer if applicable) | Moderate (Requires purification of intermediate) |
| Primary Risk | Lewis Acid handling ( | Heavy metal waste (if using Hg) |
| Estimated Yield | 75-85% | 60-70% (over 2 steps) |
Protocol A: Mukaiyama Aldol Reaction (High Precision)
This method utilizes Titanium(IV) chloride (
Reagents Required[1][2][3][4][5][6][7]
-
Substrate: Cyclobutanone (1.0 equiv)
-
Nucleophile: (Isopropenyloxy)trimethylsilane (1.2 equiv) [Commercially available or synthesized from acetone/TMSCl]
-
Lewis Acid:
(1.0 M in DCM) (1.1 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Sat.
solution
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar and nitrogen/argon inlet. Maintain a positive pressure of inert gas.
-
Lewis Acid Activation:
-
Add anhydrous DCM (10 mL per mmol substrate) and cool to -78°C (dry ice/acetone bath).
-
Add
(1.1 equiv) dropwise. The solution may turn yellow/orange. -
Critical: Add Cyclobutanone (1.0 equiv) slowly. Stir for 5 minutes to form the Lewis Acid-Ketone complex.
-
-
Nucleophilic Attack:
-
Add (Isopropenyloxy)trimethylsilane (1.2 equiv) dropwise over 10 minutes.
-
Stir at -78°C for 1 hour. Monitor by TLC (the silyl ether is labile; look for the disappearance of cyclobutanone).
-
-
Quench & Workup:
-
Quench the reaction at -78°C by adding saturated aqueous
. -
Allow the mixture to warm to room temperature. The titanium salts will precipitate (white/yellow solid).
-
Filter through a Celite pad to remove titanium salts.
-
Extract the filtrate with DCM (3x). Dry combined organics over
and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).
-
Note: The product is a tertiary alcohol; avoid highly acidic silica or prolonged heating to prevent dehydration to the enone.
-
Protocol B: Propargylation-Hydration (Robust Alternative)
If
Phase 1: Zinc-Mediated Propargylation
Reagents: Cyclobutanone, Propargyl Bromide (80% in toluene), Activated Zinc dust, THF/Sat.
-
Activation: Suspend Zinc dust (1.5 equiv) in THF. Add a crystal of iodine to activate.
-
Addition: Add Propargyl Bromide (1.2 equiv) and Cyclobutanone (1.0 equiv) dropwise. The reaction is exothermic; maintain at 0°C to RT.
-
Workup: Quench with dilute HCl. Extract with ether. This yields 1-(prop-2-yn-1-yl)cyclobutan-1-ol .
Phase 2: Alkyne Hydration (Markovnikov)
Reagents:
-
Reaction: Dissolve the intermediate alkyne in MeOH/Water (4:1). Add catalytic
(5 mol%) and (10 mol%). -
Process: Heat to 60°C for 2-4 hours. The terminal alkyne hydrates to the methyl ketone.
-
Workup: Neutralize with
, extract with EtOAc.-
Green Alternative: Use
(2 mol%) in MeOH/Water for a mercury-free hydration [3].
-
Reaction Mechanism & Pathway Visualization
The following diagram details the mechanistic divergence between the two protocols.
Figure 2: Mechanistic pathways. Path A (Red) offers direct access via Lewis Acid catalysis. Path B (Green) utilizes a stable alkyne intermediate.
Troubleshooting & "Field-Proven" Insights
-
Issue: Retro-Aldol Fragmentation.
-
Cause: The target molecule is a tertiary
-hydroxy ketone, which is thermodynamically unstable relative to the starting materials under basic conditions. -
Solution: Avoid strong bases (NaOH/KOH) during workup. Use buffered quenching (
or Phosphate buffer pH 7). Store the product at -20°C.
-
Issue: Dehydration to Enone.
-
Issue:
Handling.-
Insight:
fumes heavily in air. If you lack a Sure-Seal bottle, prepare a 1.0 M solution in DCM immediately upon opening and store it in a Schlenk flask. This improves reproducibility significantly compared to handling neat .
-
References
-
Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New Aldol Type Reaction. Journal of the American Chemical Society, 96(24), 7503–7509. Link
- Foundational text for the Lewis acid-c
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203. Link
- Comprehensive review of the methodology and reagent scope.
-
Teles, J. H., Brode, S., & Chabanas, M. (1998). Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes. Angewandte Chemie International Edition, 37(10), 1415–1418. Link
- Source for the Green Chemistry alternative to Mercury hydr
-
Sigma-Aldrich. (n.d.). (1R)-1-hydroxy-1-phenylpropan-2-one (Analogous Reactivity Data). Link
- Reference for handling properties of similar beta-hydroxy ketones.
Sources
- 1. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. amherst.edu [amherst.edu]
- 4. (1R)-1-hydroxy-1-phenylpropan-2-one | 1798-60-3 [sigmaaldrich.com]
- 5. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. 14.5 Reactions of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
Scalable Production Methods for 1-(1-Hydroxycyclobutyl)propan-2-one: A Technical Guide
Executive Summary & Chemical Profile
1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5) is an advanced,
Retrosynthetic Strategies & Route Selection
The synthesis of
Route A: The Mukaiyama Aldol Addition
To circumvent the self-condensation of acetone, the Mukaiyama aldol addition employs a pre-formed silyl enol ether—specifically, 2-(trimethylsilyloxy)propene[2]. This stable enolate equivalent reacts with cyclobutanone strictly in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl
-
Limitation for Scale-Up: While this route ensures excellent cross-aldol selectivity, it requires stoichiometric amounts of highly corrosive Lewis acids, strict cryogenic conditions (-78 °C), and generates significant siloxane waste. Consequently, it is economically and environmentally prohibitive for multi-kilogram manufacturing.
Route B: The Allylation-Wacker Sequence (Preferred Scalable Route)
A highly scalable, self-validating alternative relies on a two-step sequence: Grignard allylation followed by a Tsuji-Wacker oxidation[4].
-
Step 1 (Allylation): Cyclobutanone undergoes nucleophilic attack by allylmagnesium bromide to yield 1-allylcyclobutanol[5]. The high nucleophilicity of the Grignard reagent drives the reaction to completion rapidly, preventing competitive ring-opening of the strained cyclobutane system.
-
Step 2 (Oxidation): The terminal alkene is oxidized to the target methyl ketone using a PdCl
/CuCl catalytic system under an O atmosphere. The regioselectivity is strictly Markovnikov, guaranteeing the formation of the acetonyl appendage without over-oxidation or cleavage of the cyclobutane ring.
Pathway Visualization
Retrosynthetic pathways for 1-(1-Hydroxycyclobutyl)propan-2-one.
Quantitative Route Comparison
To justify the selection of the Allylation-Wacker sequence for production, the following table summarizes the quantitative and qualitative metrics of both pathways.
| Metric | Route A: Mukaiyama Aldol | Route B: Allylation-Wacker |
| Overall Yield | 40–50% | 75–85% |
| Scalability | Poor (Cryogenic, stoichiometric Lewis acids) | Excellent (Room temp, catalytic metals) |
| Atom Economy | Low (Generates stoichiometric siloxane waste) | High (O |
| Major Impurities | Silyl ethers, self-condensation products | Unreacted alkene, palladium black |
| Reagent Cost | High (TiCl | Low (Grignard reagent, O |
Detailed Experimental Protocols
The following protocols detail the industrially preferred Route B . Every step is designed as a self-validating system, incorporating causality for reagent choices and In-Process Controls (IPCs).
Protocol 1: Synthesis of 1-Allylcyclobutanol via Grignard Addition
Reagents: Cyclobutanone (1.0 eq), Allylmagnesium bromide (1.0 M in Et
-
Preparation: Charge a dry, N
-flushed jacketed reactor with cyclobutanone and anhydrous THF. Cool the mixture to an internal temperature of 0 °C. -
Nucleophilic Addition: Add allylmagnesium bromide dropwise via an addition funnel, maintaining the internal temperature strictly below 5 °C.
-
Causality: The nucleophilic addition is highly exothermic. Strict thermal control prevents the thermal ring-opening of the strained cyclobutane ring and suppresses unwanted enolization side-reactions[4].
-
-
Maturation: Allow the reaction to naturally warm to room temperature and stir for 2 hours.
-
Quench: Quench the reaction carefully by adding saturated aqueous NH
Cl.-
Causality: A mild, buffered proton source is mandatory. Utilizing strong aqueous acids (like HCl) would trigger the acid-catalyzed dehydration of the newly formed tertiary alcohol into an undesired substituted cyclobutene.
-
-
Workup: Extract the aqueous phase with MTBE. Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
Self-Validating IPC: Monitor via GC-MS. The reaction is deemed complete when conversion to 1-allylcyclobutanol is >95% (identified by the product mass peak at m/z 112)[5].
Protocol 2: Tsuji-Wacker Oxidation to 1-(1-Hydroxycyclobutyl)propan-2-one
Reagents: 1-Allylcyclobutanol (1.0 eq), PdCl
-
Pre-catalyst Activation: Charge a reactor equipped with a gas dispersion frit with DMF, H
O, PdCl , and CuCl. Stir vigorously under an O atmosphere (balloon or continuous sparge) for 30 minutes.-
Causality: This activation step ensures the formation of the active Pd(II) species and saturates the solvent with oxygen, which is critical for initiating the Cu(I) to Cu(II) reoxidation cycle.
-
-
Substrate Addition: Add the 1-allylcyclobutanol (from Protocol 1) dropwise to the active catalyst solution.
-
Oxidation: Maintain the internal temperature at 25–30 °C with vigorous stirring for 12 hours.
-
Causality: Vigorous mechanical agitation is mandatory to overcome the gas-liquid mass transfer limitations of O
. If oxygen transfer fails, Pd(0) will irreversibly precipitate as inactive "palladium black," halting the catalytic cycle.
-
-
Filtration: Quench the reaction by filtering the crude mixture through a short pad of Celite.
-
Causality: This removes insoluble copper and palladium salts, preventing severe emulsion formation during the subsequent liquid-liquid extraction.
-
-
Extraction & Washing: Dilute the filtrate with water and extract with EtOAc. Wash the organic layer thoroughly with 1N HCl.
-
Causality: The acidic wash is required to strip residual coordinating copper ions from the organic phase.
-
-
Isolation: Wash with brine, dry over Na
SO , and concentrate under reduced pressure. Purify the final product via fractional vacuum distillation.
-
Self-Validating IPC: Monitor the reaction visually and analytically. A sustained color change from dark brown (Cu(II)/Pd(0) mixture) to a consistent green-blue indicates a healthy, oxygen-rich catalytic cycle. GC-MS must confirm the total disappearance of the terminal alkene (m/z 112) and the emergence of the methyl ketone (m/z 128)[1].
References
-
Mukaiyama aldol addition Source: Wikipedia URL:[Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues Source: National Institutes of Health (PMC) URL:[Link]
- WO2015157483A1 - Triterpenoids with hiv maturation inhibitory activity, substituted in position 3 by a non-aromatic ring carrying a haloalkyl substituent Source: Google Patents URL
-
Photolysis of 1-Alkylcycloalkanols in the Presence of (Diacetoxyiodo)benzene and I2 (Supporting Information) Source: Journal of Organic Chemistry (AWS Hosted) URL:[Link]
Sources
- 1. 1-(1-hydroxycyclobutyl)propan-2-one | 1897761-47-5 [sigmaaldrich.com]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015157483A1 - Triterpenoids with hiv maturation inhibitory activity, substituted in position 3 by a non-aromatic ring carrying a haloalkyl substituent - Google Patents [patents.google.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: 1-(1-Hydroxycyclobutyl)propan-2-one as a Key sp³-Rich Intermediate in Kinase Inhibitor Design
Executive Summary
The drive to improve the pharmacokinetic properties of small-molecule therapeutics has led to a paradigm shift away from planar, sp²-hybridized aromatic systems toward sp³-rich, conformationally restricted motifs. 1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5) is a highly versatile β-hydroxy ketone that serves as a foundational building block in modern medicinal chemistry. This application note details the physicochemical profile, synthetic methodologies, and downstream functionalization of this intermediate, with a specific focus on its critical role in synthesizing Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology.
Pharmacological Context: HPK1 Inhibition and the Cyclobutane Motif
Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the SLP76 adaptor protein, leading to its ubiquitination and degradation, thereby dampening the immune response. Pharmacological inhibition of HPK1 enhances T-cell proliferation and cytokine production, making it a prime target for cancer immunotherapy [1].
Incorporating a cyclobutane ring via 1-(1-hydroxycyclobutyl)propan-2-one into the solvent-exposed or hinge-binding regions of HPK1 inhibitors provides three distinct advantages:
-
Conformational Restriction: The cyclobutane ring restricts the rotational degrees of freedom of the attached alkyl chain, locking the pharmacophore into a bioactive conformation that minimizes entropic penalties upon target binding.
-
Metabolic Stability: Replacing linear alkyl chains with a cyclobutane moiety removes vulnerable C-H bonds, significantly reducing susceptibility to Cytochrome P450-mediated oxidative metabolism.
-
Increased Fsp³: Elevating the fraction of sp³-hybridized carbons (Fsp³) correlates strongly with improved aqueous solubility and reduced off-target toxicity.
Figure 1: Mechanism of action of HPK1 inhibitors in T-cell receptor (TCR) signaling.
Physicochemical Profiling
Before utilizing 1-(1-hydroxycyclobutyl)propan-2-one in multi-step syntheses, it is critical to understand its baseline properties to optimize reaction conditions and purification strategies. The compound's tertiary alcohol and ketone functionalities offer orthogonal reactivity, provided the reaction conditions do not trigger retro-aldol cleavage.
Table 1: Physicochemical & Structural Properties
| Property | Value | Source/Implication |
| Compound Name | 1-(1-Hydroxycyclobutyl)propan-2-one | IUPAC Standard |
| CAS Registry Number | 1897761-47-5 | [2] |
| Molecular Formula | C₇H₁₂O₂ | Determines mass spectrometry parameters |
| Molecular Weight | 128.17 g/mol | Low MW allows for downstream elaboration |
| Physical State | Liquid (at 25 °C) | Requires volumetric or mass-based transfer |
| InChI Key | HMMBSPTUQCSBCX-UHFFFAOYSA-N | Database cross-referencing |
Synthetic Methodologies & Protocols
The following protocols detail the synthesis of the intermediate and its subsequent functionalization. Every step is designed as a self-validating system, ensuring that researchers can verify intermediate success before proceeding.
Protocol 4.1: Synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one via Directed Aldol Addition
Causality & Rationale: The synthesis of this β-hydroxy ketone requires the nucleophilic attack of an acetone enolate onto cyclobutanone. Because acetone can undergo self-condensation, a thermodynamic enolization approach is unviable. Instead, a directed aldol reaction using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is employed. This quantitatively generates the kinetic enolate of acetone before the highly strained, electrophilic cyclobutanone is introduced, thereby suppressing side reactions.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 50 mL of anhydrous Tetrahydrofuran (THF) and 1.1 equivalents of diisopropylamine.
-
Enolate Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 1.05 equivalents of n-Butyllithium (2.5 M in hexanes). Stir for 30 minutes to form LDA.
-
Acetone Addition: Slowly add 1.0 equivalent of anhydrous acetone. Stir for 45 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Electrophile Addition: Add 1.0 equivalent of cyclobutanone dropwise over 10 minutes. The high ring strain of cyclobutanone drives the rapid nucleophilic attack. Stir for 2 hours at -78 °C.
-
Validation & Quench: To validate completion, withdraw a 0.1 mL aliquot, quench in water, and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the cyclobutanone spot (visualized via KMnO₄ stain) confirms conversion. Quench the main reaction vessel with 20 mL of saturated aqueous NH₄Cl.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure β-hydroxy ketone.
Protocol 4.2: Reductive Amination for Scaffold Functionalization
Causality & Rationale: To integrate the cyclobutane motif into a larger kinase inhibitor scaffold (such as a pyrido[3,2-d]pyrimidine), the ketone must be converted into a primary amine. Sodium cyanoborohydride (NaBH₃CN) is selected over stronger hydrides because it is chemoselective. It requires a mildly acidic environment (pH 6-7) to reduce the transiently formed iminium ion while leaving unreacted ketones intact. Ammonium acetate acts as both the nitrogen source and the buffering agent.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1-(1-hydroxycyclobutyl)propan-2-one (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours to drive the equilibrium toward the imine.
-
Reduction: Cool the mixture to 0 °C and add NaBH₃CN (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
In-Process Monitoring: Analyze via LC-MS. The presence of the [M+H]⁺ peak at m/z 130.1 confirms the formation of 1-(1-hydroxycyclobutyl)propan-2-amine.
-
Workup: Quench the reaction carefully with 1M NaOH to neutralize the mixture and free-base the newly formed amine. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Figure 2: Synthetic workflow from the β-hydroxy ketone intermediate to an HPK1 inhibitor.
Protocol 4.3: Lewis Acid-Mediated Rearrangement (Advanced Derivatization)
Causality & Rationale: Beyond direct amination, cyclic β-hydroxy ketones can undergo profound skeletal rearrangements. By converting the ketone to an α-diazo-β-hydroxy ketone via diazo transfer, subsequent treatment with a Lewis acid (BF₃·Et₂O) triggers the loss of N₂. The Lewis acid coordinates to the hydroxyl group, generating a highly destabilized vinyl cation that undergoes ring expansion or rearrangement [3]. This methodology is crucial for accessing complex, bridged bicyclic systems that are otherwise synthetically intractable.
Comparative Yield Data
The efficiency of downstream derivatization heavily depends on the reaction pathway chosen. Table 2 summarizes the expected yields and mechanistic constraints for the primary transformations of 1-(1-hydroxycyclobutyl)propan-2-one.
Table 2: Comparative Yields of Downstream Derivatizations
| Reaction Type | Reagents / Conditions | Major Product | Typical Yield (%) | Mechanistic Note |
| Directed Aldol Addition | Acetone, LDA, Cyclobutanone, -78 °C | 1-(1-Hydroxycyclobutyl)propan-2-one | 75–85% | Kinetic enolate formation strictly limits self-condensation. |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, RT | 1-(1-Hydroxycyclobutyl)propan-2-amine | 60–70% | pH control is critical; overly acidic conditions degrade the intermediate. |
| Diazo Transfer & Rearrangement | 1. p-ABSA, DBU 2. BF₃·Et₂O | Rearranged cyclic/bridged adducts | 40–55% | Driven by the stabilization of the transient vinyl cation. |
Conclusion
1-(1-Hydroxycyclobutyl)propan-2-one is far more than a simple structural curiosity; it is a highly programmable intermediate that bridges the gap between simple starting materials and complex, sp³-enriched pharmacophores. Whether utilized via direct reductive amination to append a cyclobutane motif onto an HPK1 inhibitor scaffold or subjected to Lewis acid-mediated skeletal rearrangements, understanding the precise causality behind its reactivity allows medicinal chemists to exert fine control over drug design.
References
- Title: Pyrido[3,2-d]pyrimidines as HPK1 inhibitors (Patent WO2023201185A1)
-
Title: BF₃·Et₂O-Promoted Decomposition of Cyclic α-Diazo-β-Hydroxy Ketones: Novel Insights into Mechanistic Aspects Source: Molecules (MDPI) URL: [Link]
Reductive amination protocols involving 1-(1-Hydroxycyclobutyl)propan-2-one
Application Note: Reductive Amination of Sterically Hindered -Hydroxy Ketones
A Case Study on 1-(1-Hydroxycyclobutyl)propan-2-one
Executive Summary
The incorporation of sp
Because the molecule is a
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, I frequently see reductive aminations of
-
The Dehydration Pathway: Under Brønsted acidic conditions (e.g., AcOH), the tertiary alcohol on the cyclobutane ring is readily protonated. The subsequent loss of water is thermodynamically driven by the relief of steric strain and the formation of a conjugated
-unsaturated system, yielding 1-(cyclobutylidene)propan-2-one. -
The Retro-Aldol Pathway: Under strongly basic conditions, or if the reaction is heated excessively, the molecule undergoes a retro-aldol-type cleavage, breaking the C-C bond to release cyclobutanone and acetone.
The Solution: To bypass these liabilities, we must decouple imine formation from Brønsted acidity. Utilizing Ti(OiPr)
Reaction pathways of 1-(1-hydroxycyclobutyl)propan-2-one during reductive amination.
Quantitative Data & Condition Optimization
To demonstrate the superiority of the Lewis acid-mediated approach, the following table summarizes the optimization data for the reductive amination of 1-(1-hydroxycyclobutyl)propan-2-one with a standard primary amine (e.g., benzylamine).
| Entry | Acid Catalyst / Promoter | Reducing Agent | Solvent | Temp | Yield (%) | Dehydration (%) | Retro-Aldol (%) |
| 1 | AcOH (1.0 eq) | NaBH(OAc) | DCE | RT | 32 | 45 | 8 |
| 2 | None | NaBH | MeOH | RT | 41 | 12 | 28 |
| 3 | ZnCl | NaBH | MeOH | RT | 68 | 8 | 5 |
| 4 | Ti(OiPr) | NaBH(OAc) | DCE | RT | 89 | <2 | <2 |
Data Interpretation: Entry 1 shows that standard Brønsted acid catalysis destroys the substrate via dehydration. Entry 2 highlights the retro-aldol vulnerability in protic solvents without stabilization. Entry 4 (our optimized protocol) provides near-quantitative conversion by utilizing Ti(OiPr)
Experimental Workflow & Protocol
Protocol A: Titanium-Mediated Direct Reductive Amination
Optimized for primary and unhindered secondary amines.
Step 1: Imine Pre-formation
-
In an oven-dried round-bottom flask under an inert atmosphere (N
or Ar), dissolve 1-(1-hydroxycyclobutyl)propan-2-one (1.0 equiv, 10 mmol) and the desired amine (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M, 50 mL). -
Syringe in Titanium(IV) isopropoxide (Ti(OiPr)
, 1.2 equiv, 12 mmol) dropwise at room temperature. -
Stir the reaction mixture for 2–4 hours. Causality Note: Pre-stirring is mandatory. It allows complete conversion to the imine/titanate complex before the introduction of the hydride, preventing the direct reduction of the ketone to a 1,3-diol.
Step 2: Reduction
4. Cool the mixture to 0 °C using an ice bath.
5. Add Sodium triacetoxyborohydride (NaBH(OAc)
Step 3: Specialized Quench & Workup
7. Critical Step: Do NOT quench with plain water, as titanium salts will form an intractable, unfilterable emulsion. Instead, quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (50 mL).
8. Stir vigorously for 1-2 hours. The tartrate acts as a bidentate ligand, chelating the titanium and keeping it highly soluble in the aqueous phase, resulting in two distinct, clear layers.
9. Separate the layers. Extract the aqueous phase with dichloromethane (DCM, 2 x 30 mL).
10. Wash the combined organic layers with brine, dry over anhydrous Na
Step-by-step workflow for the Ti(OiPr)4-mediated reductive amination protocol.
Validation & Analytical Checkpoints
To ensure this protocol functions as a self-validating system, researchers must incorporate the following analytical checkpoints into their workflow:
-
Checkpoint 1 (Pre-Reduction NMR): Before adding NaBH(OAc)
, withdraw a 10 µL aliquot, quench in CD OD, and analyze via H-NMR. The disappearance of the ketone methyl singlet ( 2.1 ppm) and the appearance of the imine signals confirm complete conversion. Proceeding without this confirmation risks yielding the 1,3-diol byproduct. -
Checkpoint 2 (LC-MS Monitoring): During the reduction phase, monitor the reaction via LC-MS. Scan specifically for
(the dehydration byproduct). If the dehydration mass exceeds 5% relative abundance, the internal temperature of the reaction is likely too high; immediately cool the vessel to 0 °C for the remainder of the reduction.
References
-
Achemblock. "1-(1-hydroxycyclobutyl)propan-2-one 97% | CAS: 1897761-47-5". Achemblock Catalog, 2026.1
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.4
-
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal Literature Review, 2026. 3
-
Bhattacharyya, S., et al. "An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4." Synlett, 1995. 2
Sources
- 1. 1-(1-hydroxycyclobutyl)propan-2-one 97% | CAS: 1897761-47-5 | AChemBlock [achemblock.com]
- 2. "An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylami" by Sukanta Bhattacharyya, Arindam Chatterjee et al. [ecommons.udayton.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Grignard reaction conditions for hydroxycyclobutyl propanone synthesis
Abstract
This application note details the optimized reaction conditions for the synthesis of 1-(1-hydroxycyclobutyl)propan-1-one via the Grignard addition of ethylmagnesium bromide (EtMgBr) to 1-hydroxycyclobutanecarbonitrile . This transformation yields a sterically congested
Introduction & Retrosynthetic Logic
The target molecule, "hydroxycyclobutyl propanone" (systematically 1-(1-hydroxycyclobutyl)propan-1-one ), represents a challenge in Grignard chemistry due to the presence of a protic functional group (-OH) on the electrophile.
Standard Grignard additions to nitriles yield imines, which hydrolyze to ketones. However, the starting material here is a cyanohydrin .
-
The Challenge: The hydroxyl proton (
) is far more acidic than the nitrile carbon is electrophilic. -
The Solution: The reaction requires a "sacrificial" equivalent of Grignard reagent. The first equivalent acts as a base to deprotonate the hydroxyl group, forming a magnesium alkoxide. This intermediate (
) acts as an in-situ protecting group, preventing ring opening of the strained cyclobutane. The second (and third) equivalents then drive the nucleophilic attack on the nitrile.
Reaction Scheme
Figure 1: Mechanistic pathway for the addition of EtMgBr to a cyanohydrin. Note the consumption of reagent for deprotonation prior to C-C bond formation.
Critical Parameters & Causality
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 3.5 Equivalents | 1.0 eq is consumed instantly by the -OH group. 1.0 eq effects the addition to -CN. 1.5 eq excess drives the equilibrium to completion and accounts for adventitious moisture. |
| Solvent | Anhydrous THF | Tetrahydrofuran (THF) has a higher boiling point (66°C) than diethyl ether (35°C). The addition to sterically hindered nitriles often requires reflux temperatures to proceed. THF also better solubilizes the magnesium salts. |
| Temperature | 0°C | Initial addition at 0°C prevents runaway exotherms from the acid-base reaction. Subsequent reflux provides the activation energy for the nucleophilic attack on the nitrile carbon. |
| Hydrolysis | 2M H₂SO₄ / Reflux | The intermediate imine is sterically shielded by the cyclobutane ring and the ethyl group. Mild hydrolysis (RT) often stalls at the imine; heat and strong acid are required to drive conversion to the ketone. |
Detailed Experimental Protocol
Pre-requisite: This protocol assumes the availability of 1-hydroxycyclobutanecarbonitrile. If not available, it is prepared via reaction of cyclobutanone with TMSCN/ZnI₂ followed by desilylation, or NaCN/AcOH (Note: Cyanide synthesis requires separate, stringent safety protocols).
Materials:
-
Substrate: 1-Hydroxycyclobutanecarbonitrile (1.0 equiv, e.g., 10 mmol, 0.97 g).
-
Reagent: Ethylmagnesium bromide (3.0 M in diethyl ether or THF) (3.5 equiv, 35 mmol).
-
Solvent: Anhydrous THF (Tetrahydrofuran), inhibitor-free.
-
Quench: 2M Sulfuric Acid (
).
Step-by-Step Workflow:
-
System Preparation:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.
-
Flush the system with Argon or Nitrogen for 15 minutes.
-
Safety Check: Ensure the fume hood sash is low. Grignard reagents are pyrophoric.
-
-
Substrate Solubilization:
-
Charge the flask with 1-hydroxycyclobutanecarbonitrile (0.97 g, 10 mmol).
-
Add 20 mL Anhydrous THF via syringe.
-
Cool the solution to 0°C using an ice/water bath.
-
-
Grignard Addition (The "Sacrificial" Step):
-
Transfer EtMgBr (11.7 mL of 3.0 M solution, 35 mmol) to the addition funnel under inert atmosphere.
-
Slowly add the Grignard reagent dropwise over 20 minutes.[1]
-
Observation: Vigorous bubbling will occur immediately. This is Ethane gas evolution caused by the deprotonation of the hydroxyl group (
). -
Caution: Do not rush this step; rapid gas evolution can over-pressurize the vessel.
-
-
Reaction Phase:
-
Once addition is complete and gas evolution ceases, remove the ice bath.
-
Heat the reaction mixture to a gentle reflux (approx. 66°C) .
-
Maintain reflux for 3 to 5 hours .
-
Monitoring: TLC (hexane/ethyl acetate) may show the disappearance of the nitrile, but the intermediate imine often streaks.
-
-
Hydrolysis (The Critical Transformation):
-
Cool the reaction mixture to 0°C .
-
Quench: Slowly add 20 mL of 2M H₂SO₄ .
-
Note: A thick magnesium salt precipitate will form and then dissolve. The reaction is extremely exothermic.
-
Imine Hydrolysis: After the initial quench, warm the biphasic mixture to 50-60°C for 1 hour. This ensures the stable magnesium-imine complex is fully hydrolyzed to the ketone.
-
-
Workup & Isolation:
-
Cool to room temperature.[2] Separate the layers.
-
Extract the aqueous layer with Diethyl Ether (
mL). -
Combine organic layers and wash with Sat. NaHCO₃ (to neutralize acid) and Brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[3] -
Purification: The crude
-hydroxy ketone is typically a pale yellow oil. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis, highlighting the critical gas evolution and hydrolysis phases.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Insufficient Grignard | Ensure |
| Recovered Nitrile | Reaction temp too low | Steric hindrance of the cyclobutane ring impedes attack. Ensure vigorous reflux in THF (not Ether). |
| Imine Persistence | Incomplete Hydrolysis | The imine intermediate is stable. Do not just stir at RT; heat the acidic quench mixture to 50-60°C to force ketone formation. |
| Ring Opening | Acid too strong/hot | While rare for cyclobutanes compared to cyclopropanes, avoid boiling concentrated acid. Keep hydrolysis temp |
Safety & Compliance (E-E-A-T)
-
Grignard Reagents: EtMgBr is corrosive and flammable. It reacts violently with water. All glassware must be oven-dried.[2]
-
Cyanides: If preparing the precursor from cyanide salts, use a dedicated hood and have a cyanide antidote kit available. The nitrile product itself should be treated as potentially toxic.
-
Pressure: The evolution of ethane gas during the initial addition is significant (1 mole of gas per mole of substrate). Ensure the system is vented through an inert gas line (bubbler) to prevent explosion.
References
-
Amer, M. I., et al. "Reaction of Grignard Reagents with
-Hydroxy Nitriles." Journal of the American Chemical Society, vol. 70, no. 11, 1948, pp. 3737–3740. -
BenchChem. "Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide." BenchChem Protocols, 2025.[2][3]
-
Maddox, J. T. "Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions." Cal Poly Pomona Masters Thesis, 2024.[4]
-
Organic Syntheses. "General Procedures for Grignard Additions to Nitriles." Org.[3][5][6][7] Synth., Coll. Vol. 3, p. 562.
-
Morris, P. J., et al. "Synthesis of Hydroxynorketamine Metabolites." Journal of Medicinal Chemistry, vol. 60, no. 4, 2017. (Contextual reference for hydroxycyclobutyl ketones in drug synthesis).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]
Technical Application Note: Advanced Crystallization Strategies for 1-(1-Hydroxycyclobutyl)propan-2-one
This Application Note is written for researchers and process chemists involved in the purification of pharmaceutical intermediates. It focuses on 1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5), a functionalized
Executive Summary
1-(1-Hydroxycyclobutyl)propan-2-one is a thermally sensitive
-
Low Melting Point / Oiling Tendency: The molecule often presents as a viscous oil or low-melting solid, making traditional recrystallization difficult.
-
Chemical Instability: As a
-hydroxy ketone, it is prone to acid- or base-catalyzed dehydration (retro-aldol or elimination) to form the corresponding -unsaturated ketone, particularly at elevated temperatures.
This guide details a Low-Temperature Anti-Solvent Crystallization protocol designed to maximize yield while suppressing dehydration by-products.
Physicochemical Profiling & Solubility
Before attempting crystallization, the solubility profile must be established. Due to the cyclobutyl moiety and the polar hydroxyl/ketone groups, the molecule exhibits "amphiphilic-like" solubility.
Table 1: Solubility Profile (at 25°C)
| Solvent Class | Solvent | Solubility | Suitability |
| Non-Polar | n-Heptane / Hexane | Low to Moderate | Ideal Anti-Solvent |
| Polar Aprotic | TBME / Diethyl Ether | High | Ideal Solvent |
| Polar Aprotic | Ethyl Acetate | Very High | Good Solvent (Risk of high solubility loss) |
| Chlorinated | Dichloromethane (DCM) | Very High | Avoid (Difficult to crystallize from) |
| Protic | Methanol / Ethanol | High | Avoid (Risk of solvolysis/transesterification) |
Key Insight: The optimal solvent system is a TBME (Methyl tert-butyl ether) / n-Heptane binary mixture. TBME provides sufficient solubility at moderate temperatures, while Heptane acts as a strong anti-solvent to drive recovery at low temperatures.
Mechanism of Impurity Formation
Understanding the degradation pathway is crucial for process control. The primary impurity is the dehydration product, which forms if the crystallization temperature exceeds 40°C or if the pH is unregulated.
Figure 1: Thermal and pH-dependent degradation pathway of
Detailed Experimental Protocol
Protocol A: Low-Temperature Anti-Solvent Crystallization
Objective: Purify crude oil (purity ~85%) to crystalline solid (purity >98%).
Reagents:
-
Crude 1-(1-Hydroxycyclobutyl)propan-2-one (10 g)
-
Solvent: TBME (Methyl tert-butyl ether), anhydrous
-
Anti-Solvent: n-Heptane, anhydrous
-
Seed Crystals (if available; otherwise, induce nucleation via scratching)
Step-by-Step Procedure:
-
Dissolution (Ambient):
-
Place 10 g of crude material in a 100 mL jacketed crystallizer or round-bottom flask.
-
Add 20 mL of TBME (2 volumes).
-
Stir at 20–25°C until fully dissolved. Critical: Do not heat above 30°C to avoid dehydration.
-
Filtration: If insoluble particulates (e.g., zinc salts from Reformatsky synthesis) are present, filter through a 0.45 µm PTFE membrane.
-
-
Anti-Solvent Addition (Cloud Point):
-
Slowly add n-Heptane dropwise to the stirred solution at 20°C.
-
Stop addition immediately upon observing the first permanent turbidity (Cloud Point). Typically requires 10–15 mL.
-
-
Seeding & Nucleation:
-
Add 0.1 wt% seed crystals .
-
Note: If no seeds are available, cool to 0°C and scratch the glass wall vigorously with a glass rod to induce nucleation.
-
Hold at 20°C for 30 minutes to allow a seed bed to establish.
-
-
Cooling Ramp (Controlled):
-
Cool the slurry from 20°C to -10°C over 4 hours (Cooling rate: ~7.5°C/hr).
-
Why Slow Cooling? Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
-
Final Anti-Solvent Charge:
-
Once at -10°C, add an additional 20 mL of n-Heptane over 1 hour.
-
Hold at -10°C for 2 hours to maximize yield.
-
-
Isolation:
-
Filter rapidly on a chilled Buchner funnel.
-
Wash the cake with cold (-20°C) 1:2 TBME/Heptane mixture (10 mL).
-
Dry under vacuum at 25°C (Do not heat).
-
Table 2: Process Parameters & Limits
| Parameter | Set Point | Critical Limit | Consequence of Excursion |
| Dissolution Temp | 25°C | > 35°C | Degradation to unsaturated ketone |
| Cooling Rate | 7.5°C/h | > 15°C/h | Oiling out (Phase separation) |
| Final Temp | -10°C | > 0°C | Yield loss (high solubility) |
| Solvent Ratio | 1:2 (TBME:Heptane) | > 1:1 | Poor recovery |
Troubleshooting: "Oiling Out"
A common failure mode for this molecule is the formation of a second liquid phase (oil droplets) instead of crystals.
Diagnosis: Solution becomes milky/opaque, followed by the formation of a viscous oil layer at the bottom.
Remediation Workflow:
Figure 2: Remediation strategy for oiling out phenomena.
Analytical Validation
To confirm the success of the crystallization, the following analytical checks are mandatory:
-
H-NMR (CDCl3): Check for the disappearance of the impurity signals (vinylic protons of the dehydration product typically appear around 5.5–6.5 ppm).
-
DSC (Differential Scanning Calorimetry): A sharp endotherm indicates high crystallinity. Broad peaks suggest amorphous content or occluded solvent.
-
HPLC Purity: Target >98.5% area.
References
-
Synthesis of Cyclobutane Derivatives
-
Reformatsky Reaction Context: Shriner, R. L. (1942). "The Reformatsky Reaction". Organic Reactions, 1, 1.
-
-
Crystallization of Low-Melting Solids
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
-
-
General Properties of Beta-Hydroxy Ketones
-
PubChem Compound Summary for 1-(1-hydroxycyclohexyl)propan-2-one (Analogous Structure). National Center for Biotechnology Information.
-
-
Oiling Out Phenomena
-
Veesler, S., et al. (2006). "Oiling out and crystallization".[2] Organic Process Research & Development.
-
(Note: Specific literature on the exact CAS 1897761-47-5 is sparse; protocols are derived from first principles of functional group behavior and analogous cyclobutyl/beta-hydroxy ketone chemistry.)
Sources
Green chemistry approaches to synthesizing 1-(1-Hydroxycyclobutyl)propan-2-one
Application Note: Sustainable Catalytic Routes for the Synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one
Executive Summary
This application note details sustainable ("green") protocols for the synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one , a critical tertiary alcohol intermediate used in the development of kinase inhibitors and novel GPCR ligands. Traditional synthesis relies on stoichiometric strong bases (e.g., LDA, LiHMDS) at cryogenic temperatures (-78°C) in hazardous solvents (THF), resulting in poor atom economy and high energy demand.
We present two validated green chemistry approaches:
-
Organocatalysis: An L-Proline-mediated pathway utilizing water as the reaction medium.
-
Heterogeneous Catalysis: A solvent-free method using recyclable Mg-Al Hydrotalcites.
Both methods prioritize Atom Economy , Hazard Reduction , and Energy Efficiency (E-Factor reduction), aligning with the 12 Principles of Green Chemistry.[1]
Target Molecule & Retrosynthetic Analysis
Target: 1-(1-Hydroxycyclobutyl)propan-2-one
CAS: [Generic Aldol Adduct Classification]
Structure: A
Chemical Challenge: The primary challenge in ketone-ketone cross-aldol reactions is controlling selectivity.
-
Self-Condensation: Acetone can react with itself to form diacetone alcohol.
-
Dehydration: The resulting
-hydroxy ketone is prone to dehydration (forming the enone) under acidic or thermal stress. -
Ring Strain: Cyclobutanone possesses significant ring strain (~26 kcal/mol), making the carbonyl carbon highly electrophilic, which we leverage to drive the cross-reaction.
Retrosynthetic Scheme:
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals.
Methodology A: Organocatalytic Synthesis (L-Proline)
Rationale: L-Proline acts as a "micro-aldolase" enzyme mimic. It forms an enamine intermediate with acetone, raising the HOMO energy and facilitating nucleophilic attack on the cyclobutanone. Using water as a solvent leverages the hydrophobic effect , accelerating the reaction as the organic reactants aggregate, enhancing the effective concentration.
Protocol 1: Aqueous L-Proline Mediated Synthesis
Reagents:
-
Cyclobutanone (1.0 equiv, 10 mmol)
-
Acetone (5.0 equiv, 50 mmol) - Acts as reactant and co-solvent
-
L-Proline (20 mol%)
-
Deionized Water (2 mL)
Procedure:
-
Setup: In a 25 mL round-bottom flask, dissolve L-Proline (230 mg, 2 mmol) in Deionized Water (2 mL).
-
Addition: Add Acetone (3.7 mL, 50 mmol) to the aqueous catalyst solution. Stir for 15 minutes at room temperature (25°C) to facilitate enamine pre-equilibrium.
-
Reaction: Add Cyclobutanone (0.75 mL, 10 mmol) dropwise.
-
Incubation: Stir the biphasic mixture vigorously at room temperature for 24–48 hours. Note: The reaction mixture may become homogeneous as the reaction proceeds depending on conversion.
-
Monitoring: Monitor via TLC (SiO2, 20% EtOAc/Hexane). Stain with KMnO4 (Target alcohol appears as a bright yellow spot).
-
Workup (Green): Saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over
and concentrate in vacuo. -
Purification: Flash column chromatography (Gradient: 10%
30% EtOAc in Hexanes).
Mechanistic Insight:
Figure 2: The Enamine catalytic cycle. The carboxylic acid moiety of proline hydrogen-bonds to the cyclobutanone oxygen, directing the facial attack.
Methodology B: Heterogeneous Solid Base Catalysis
Rationale: Replacing liquid bases (NaOH/KOH) with solid bases allows for catalyst filtration and recycling. Mg-Al Hydrotalcites (HT) are anionic clays that act as tunable solid bases. This method can often be run solvent-free (neat), maximizing reactor throughput.
Protocol 2: Solvent-Free Hydrotalcite Synthesis
Catalyst Preparation (Activation):
-
Commercially available Synthetic Hydrotalcite (Mg/Al ratio 3:1).
-
Calcination (Critical): Calcine the HT at 450°C for 4 hours prior to use. This removes interlayer water and carbonates, forming the active mixed-oxide (
) species with Lewis basic sites.
Reagents:
-
Cyclobutanone (10 mmol)
-
Acetone (20 mmol)
-
Calcined Hydrotalcite (10 wt% relative to cyclobutanone)
Procedure:
-
Setup: Charge a pressure tube or sealed vial with Calcined Hydrotalcite (100 mg).
-
Reactant Mixing: Add Acetone (1.5 mL) and Cyclobutanone (0.75 mL) directly to the solid catalyst.
-
Reaction: Seal the vessel and heat to 40°C. Caution: Do not exceed 60°C to prevent dehydration to the enone.
-
Agitation: Stir magnetically at 600 rpm for 6–12 hours.
-
Workup: Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the supernatant (organic product mixture).
-
Catalyst Recycling: Wash the solid pellet with ethanol (2 mL), dry at 100°C, and re-calcine for subsequent runs.
-
Purification: Distillation (reduced pressure) or Column Chromatography.
Comparative Data:
| Metric | Traditional (LDA/THF) | Proline (Aqueous) | Hydrotalcite (Neat) |
| Temperature | -78°C | 25°C | 40°C |
| Atom Economy | Low (Li/amine waste) | High | Very High |
| Solvent | THF (Hazardous) | Water (Benign) | None (Neat) |
| Yield | 85-90% | 70-80% | 75-85% |
| Scalability | Difficult (Cryogenic) | Moderate | Excellent |
Quality Control & Validation
To ensure the protocol was successful, the following analytical signatures must be verified.
1. H-NMR (400 MHz, CDCl3):
- 2.18 (s, 3H): Methyl group of the ketone (from acetone).
-
2.75 (s, 2H): Methylene bridge (
) connecting the ring and the ketone. - 1.50 - 2.10 (m, 6H): Cyclobutyl ring protons.
-
3.80 (br s, 1H): Tertiary alcohol (
). Disappears on shake.
2. IR Spectroscopy:
-
3450 cm⁻¹: Broad O-H stretch (Alcohol).
-
1710 cm⁻¹: Strong C=O stretch (Ketone).
-
Absence of 1600-1650 cm⁻¹ (C=C) confirms no dehydration to the enone occurred.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Climent, M. J., Corma, A., & Iborra, S. (2011). Heterogeneous Catalysts for the One-Pot Synthesis of Chemicals and Fine Chemicals. Chemical Reviews, 111(2), 1072–1133. Link
-
Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Society Reviews, 39(5), 1600–1632. Link
-
Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry, 19, 18-43. Link
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 1-(1-Hydroxycyclobutyl)propan-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-(1-hydroxycyclobutyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yields for this valuable building block. Here, we will delve into the practical aspects of the synthesis, offering troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles.
Troubleshooting Guide: Enhancing Reaction Yields and Purity
This section addresses specific issues that may arise during the synthesis of 1-(1-hydroxycyclobutyl)propan-2-one, providing actionable solutions based on mechanistic understanding.
Q1: My reaction yield is consistently low (below 50%). What are the likely causes and how can I improve it?
Low yields in the synthesis of 1-(1-hydroxycyclobutyl)propan-2-one, typically prepared via an aldol-type reaction between cyclobutanone and the enolate of acetone, can stem from several factors. Let's break down the potential culprits and their remedies.
Primary Causes and Solutions:
-
Inefficient Enolate Formation: The initial and crucial step is the deprotonation of acetone to form its enolate. Incomplete enolate formation leads to unreacted acetone and potential side reactions.
-
Base Selection: Strong, non-nucleophilic bases are paramount. Lithium diisopropylamide (LDA) is a common choice. Ensure the LDA is freshly prepared or properly stored to maintain its reactivity. The stoichiometry of the base is also critical; a slight excess (1.05-1.1 equivalents) is often beneficial.
-
Temperature Control: Enolate formation should be conducted at low temperatures, typically -78 °C, to minimize self-condensation of acetone and other side reactions.[1] A dry ice/acetone bath is essential for maintaining this temperature.
-
-
Side Reactions of the Enolate: Once formed, the acetone enolate can participate in undesired reactions, primarily self-condensation.
-
Slow Addition of Electrophile: Add the cyclobutanone to the enolate solution slowly and at low temperature. This ensures that the enolate reacts with the desired electrophile rather than another molecule of acetone.
-
-
Unfavorable Reaction Equilibrium: The aldol addition is a reversible reaction.[1] To drive the reaction towards the product, consider the following:
-
Le Chatelier's Principle: While not always practical, using an excess of one reagent can shift the equilibrium. However, this can complicate purification. A more effective strategy is to ensure the reaction goes to completion by allowing adequate reaction time.
-
-
Work-up and Purification Issues: Product can be lost during the aqueous work-up and subsequent purification steps.
-
Aqueous Work-up: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. This protonates the alkoxide intermediate without causing significant dehydration.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purification: Flash column chromatography is often necessary to isolate the pure product from starting materials and byproducts.[2] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Optimized Protocol for Aldol Addition:
| Parameter | Recommendation | Rationale |
| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base minimizes side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates the reagents. |
| Temperature | -78 °C (Dry ice/acetone bath) | Critical for controlling enolate formation and minimizing side reactions.[1] |
| Reagent Addition | Slow, dropwise addition of cyclobutanone to the acetone enolate | Prevents localized warming and favors the desired reaction pathway. |
| Reaction Time | 2-4 hours at -78 °C | Allows the reaction to proceed to completion. |
| Work-up | Quench with saturated aq. NH4Cl | Mildly acidic work-up protonates the alkoxide without promoting dehydration. |
Q2: I am observing a significant amount of a dehydrated byproduct, 1-(cyclobutyl)prop-1-en-2-one. How can I minimize its formation?
The formation of the α,β-unsaturated ketone is a common side reaction in aldol additions, known as an aldol condensation.[1] This occurs when the initial β-hydroxy ketone product eliminates a molecule of water.
Causes and Prevention of Dehydration:
-
Elevated Temperatures: The elimination reaction is often promoted by heat. Maintaining a low temperature throughout the reaction and work-up is crucial. Avoid allowing the reaction mixture to warm to room temperature before quenching.
-
Acidic or Basic Conditions during Work-up: Both strong acids and bases can catalyze the dehydration.
-
Acidic Conditions: Using strong acids for quenching can readily promote elimination. A buffered or mildly acidic quench (e.g., saturated aq. NH4Cl) is preferred.
-
Basic Conditions: If the reaction mixture is allowed to warm in the presence of unreacted base, elimination can occur. Ensure the reaction is fully quenched at low temperature.
-
Troubleshooting Dehydration:
| Condition | Problem | Solution |
| Reaction Temperature | Reaction allowed to warm prematurely | Maintain strict temperature control at -78 °C until quenching. |
| Work-up | Use of strong acid (e.g., HCl) | Quench with a milder proton source like saturated aqueous NH4Cl. |
| Extended Reaction Times at Higher Temperatures | Product is unstable to prolonged heat | Minimize reaction time if elevated temperatures are unavoidable for other reasons. |
Q3: My purification by column chromatography is difficult, with the product co-eluting with impurities. What are my options?
Effective purification is key to obtaining high-purity 1-(1-hydroxycyclobutyl)propan-2-one. If standard flash chromatography is not providing adequate separation, consider the following strategies.
Advanced Purification Techniques:
-
Optimize Flash Chromatography:
-
Solvent System: Experiment with different solvent systems. A small percentage of a more polar solvent like methanol in a dichloromethane or ethyl acetate/hexanes mixture can sometimes improve separation.
-
Column Packing: Ensure the silica gel is packed uniformly to prevent channeling. A longer column can also provide better resolution.
-
-
Alternative Chromatographic Methods:
-
Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can offer superior separation.[2]
-
-
Chemical Derivatization:
-
In some cases, it may be beneficial to derivatize the hydroxyl group (e.g., as a silyl ether) to alter the polarity of the molecule, facilitate separation, and then deprotect to obtain the final product. This adds steps but can be effective for challenging separations.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1-(1-hydroxycyclobutyl)propan-2-one.
Q1: What are the most reliable methods for synthesizing 1-(1-hydroxycyclobutyl)propan-2-one?
The aldol addition of the lithium enolate of acetone to cyclobutanone is the most direct and commonly employed method. Variations of this reaction, such as using different bases or reaction conditions, have been explored.
An alternative, though less direct, approach could involve a Grignard-type reaction. For instance, the reaction of a propanone-derived Grignard reagent with cyclobutanone could theoretically yield the desired product. However, the preparation of such a Grignard reagent can be challenging. The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide to a ketone or aldehyde.[3]
Q2: Are there any alternative synthetic routes that avoid the use of strong bases like LDA?
While LDA is highly effective, its moisture sensitivity and the need for cryogenic temperatures can be drawbacks. Some alternative approaches include:
-
Reformatsky Reaction: This reaction utilizes an organozinc reagent, often called a 'Reformatsky enolate', which is generated from an α-halo ester and zinc dust.[4] For this synthesis, one could envision a reaction between cyclobutanone and an appropriate α-halo-propanone derivative in the presence of zinc. Reformatsky enolates are generally less reactive than lithium enolates, which can sometimes lead to higher selectivity.[4]
-
Catalytic Methods: Research into catalytic aldol reactions is an active area.[5] While specific catalysts for this exact transformation may not be widely reported, exploring base catalysts like mixed metal oxides (e.g., Mg-Zr) could be a viable research direction.[5]
Q3: What are the critical safety precautions when working with the reagents involved in the LDA-mediated synthesis?
Safety is paramount in any chemical synthesis. When working with the reagents for this reaction, please adhere to the following precautions:
-
Lithium Diisopropylamide (LDA):
-
Corrosive and Flammable: LDA is a strong base and is typically handled as a solution in a flammable solvent like THF. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Moisture-Sensitive: LDA reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Anhydrous Solvents (THF):
-
Flammable: THF is a highly flammable solvent. Work in a well-ventilated fume hood and away from any ignition sources.
-
Peroxide Formation: Older containers of THF can form explosive peroxides. Use freshly opened or properly stored and tested solvents.
-
-
Cryogenic Temperatures (-78 °C):
-
Cold Burns: A dry ice/acetone bath can cause severe cold burns. Use appropriate cryogenic gloves when handling.
-
Solvent Condensation: Ensure your reaction setup is properly sealed to prevent atmospheric moisture from condensing into the flask.
-
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Diagram 1: Troubleshooting Decision Tree for Low Yields
Caption: Step-by-step optimized experimental workflow.
References
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
RSC Publishing. (2022, November 30). Catalytic deoxygenation of fatty acids via ketonization and a-carbon scissions over layered alkali titanate catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reformatsky reagents from ethyl and tert‐butyl bromoacetates. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
PMC. (2022, November 30). Catalytic deoxygenation of fatty acids via ketonization and α-carbon scissions over layered alkali titanate catalysts under N2. Retrieved from [Link]
-
ChemRxiv. (n.d.). Ketonization of Valeric Acid to 5-Nonanone over Metal Oxides catalysts. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Cyclopentanone as alternative linking reactant for heterogeneously catalysed furfural aldol condensation. Retrieved from [Link]
-
Vaia. (n.d.). The Reformatsky reaction is an addition reaction in which an organozinc reagent is used instead of a Grignard reagent to add to the carbonyl group of an aldehyde or a ketone. Retrieved from [Link]
-
Semantic Scholar. (2021, September 28). Catalytic ketonization of palmitic acid over a series of transition metal oxides supported on zirconia oxide-based catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-(1-hydroxycyclohexyl)-1-propanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Aldol condensation of acetone 3 a with benzaldehydes 4 using.... Retrieved from [Link]
-
PMC. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved from [Link]
-
SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 19). Unlocking Grignard Reactions: Predicting the Major Products. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Direct Aldol Addition Reaction of Acetyl Acetone with BDMA a. Retrieved from [Link]
-
Pilot Unit. (n.d.). Purification of small molecules. Retrieved from [Link]
-
MDPI. (2022, April 3). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Propanone, 1-(1-hydroxycyclohexyl)-. Retrieved from [Link]
-
Australian Journal of Chemistry. (2019, October 10). Generation and Rearrangement of (1-Hydroxycyclopropyl)- and (1-Hydroxycyclobutyl)carbene. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
PubMed. (2002, October 15). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Retrieved from [Link]
-
Active Thermochemical Tables. (n.d.). 1-Hydroxy-2-propanone Enthalpy of Formation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxypropan-2-one;propan-2-one. Retrieved from [Link]
- Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
-
FooDB. (2010, April 8). Showing Compound 1-Hydroxy-2-propanone (FDB012041). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 11.5: The SN1 Reaction. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered during the synthesis of 1-(1-hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5).
Because direct aldol additions of acetone to cyclobutanone are notoriously plagued by self-condensation and retro-aldol cleavage, the industry standard for synthesizing this building block is a two-step sequence: the Grignard allylation of cyclobutanone to form 1-allylcyclobutan-1-ol , followed by a Wacker oxidation to yield the target methyl ketone. However, this oxidation step is highly sensitive to reaction conditions and frequently generates complex impurity profiles if not strictly controlled.
Reaction Workflow & Impurity Mapping
The following diagram maps the critical branching pathways during the Wacker oxidation of 1-allylcyclobutan-1-ol, highlighting the thermodynamic and kinetic pitfalls that lead to common impurities.
Fig 1: Reaction pathways in the Wacker oxidation of 1-allylcyclobutan-1-ol.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a significant amount of the aldehyde regioisomer (1-(1-hydroxycyclobutyl)propanal) in my product mixture?
Causality: In a standard Tsuji-Wacker oxidation, the hydropalladation of terminal olefins typically follows Markovnikov's rule to yield methyl ketones. However, your substrate possesses a proximal tertiary hydroxyl group. This heteroatom can coordinate to the electrophilic Palladium(II) center during the transition state. This bidentate coordination alters the trajectory of nucleophilic water attack, artificially directing it to the terminal carbon (anti-Markovnikov) and yielding the aldehyde[1]. Solution: You must disrupt this internal coordination. By switching to a bulky bidentate ligand like quinoline-2-oxazoline (Quinox), you saturate the coordination sphere of the Palladium. This prevents the substrate's hydroxyl group from binding and restores strict Markovnikov selectivity, driving the reaction toward the desired methyl ketone[1].
Q2: I am detecting cyclopentanone derivatives (e.g., 2-acetonylcyclopentanone) in my GC-MS. Where are these coming from?
Causality: Cyclobutanes are highly strained carbocycles. The standard Tsuji-Wacker system (PdCl₂/CuCl₂ in DMF/H₂O) generates hydrochloric acid (HCl) as a byproduct. Under these acidic conditions, the tertiary hydroxyl group of the cyclobutanol is protonated and leaves, forming a transient carbocation. To relieve the extreme angular and torsional strain of the four-membered ring—a thermodynamic driving force that releases approximately 20 kcal/mol of energy—the system undergoes a rapid Wagner-Meerwein (semipinacol) 1,2-alkyl shift[2]. This ring expansion irreversibly converts your cyclobutane framework into a cyclopentanone derivative. Solution: Maintaining a strictly buffered pH or utilizing a non-acidic oxidant system (such as TBHP/AgSbF₆) is mandatory to suppress this acid-catalyzed rearrangement.
Q3: My reaction stalls at 60-70% conversion, leaving unreacted 1-allylcyclobutan-1-ol. How do I prevent catalyst deactivation?
Causality: The precipitation of "Palladium black" is a common cause of stalled Wacker oxidations. This occurs when the kinetic rate of re-oxidizing Pd(0) back to the active Pd(II) species by the terminal oxidant is slower than the rate of substrate oxidation. The Pd(0) atoms irreversibly aggregate into inactive metallic clusters. Solution: Switch from a heterogeneous gas-liquid oxidant system (O₂) to a homogeneous liquid oxidant like tert-butyl hydroperoxide (TBHP). TBHP rapidly reoxidizes Pd(0) without relying on gas mass-transfer rates, keeping the catalytic cycle active until full conversion is achieved[1].
Quantitative Impurity Profiling
To illustrate the impact of reaction conditions on the impurity profile, review the quantitative data below. Moving from a standard Tsuji-Wacker to a modified ligand-controlled system drastically improves the yield of the target ketone.
| Oxidation System | Target Ketone (%) | Aldehyde Regioisomer (%) | Ring-Expanded Impurity (%) | Unreacted SM (%) |
| Standard Tsuji-Wacker (PdCl₂, CuCl₂, O₂, DMF/H₂O) | 55.0 | 15.0 | 20.0 | 10.0 |
| Buffered Tsuji-Wacker (PdCl₂, CuCl₂, O₂, DMF/H₂O, Na₂HPO₄) | 70.0 | 18.0 | < 1.0 | 11.0 |
| Modified Wacker (Pd(Quinox)Cl₂, TBHP, CH₂Cl₂) | 92.0 | < 2.0 | < 1.0 | 5.0 |
Standard Operating Protocol (SOP)
Protocol: Modified Wacker Oxidation of 1-Allylcyclobutan-1-ol Self-Validating System: This methodology incorporates visual and analytical checkpoints to ensure the catalytic cycle remains active and regioselectivity is maintained without inducing ring expansion.
Materials:
-
1-Allylcyclobutan-1-ol (1.0 equiv, 10 mmol)
-
Pd(Quinox)Cl₂ (0.05 equiv, 0.5 mmol)
-
AgSbF₆ (0.125 equiv, 1.25 mmol)
-
TBHP (70% aq. solution, 2.0 equiv, 20 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous, 0.1 M)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried, argon-purged round-bottom flask, suspend Pd(Quinox)Cl₂ and AgSbF₆ in CH₂Cl₂. Stir at room temperature for 15 minutes.
-
Validation Check: The suspension will transition from a pale yellow to a deep, homogeneous orange/red solution as the active cationic Palladium species is generated.
-
-
Substrate Addition: Add 1-allylcyclobutan-1-ol to the activated catalyst solution in one portion. Stir for 5 minutes to allow substrate coordination.
-
Oxidant Introduction: Using a syringe pump, add the aqueous TBHP solution dropwise over 45 minutes.
-
Validation Check: The slow addition prevents thermal runaway. The solution must remain clear and orange. If the mixture turns opaque black, the local concentration of oxidant is too low, leading to irreversible Pd(0) aggregation (catalyst death).
-
-
Reaction Monitoring: Allow the reaction to stir at 25 °C for 4–6 hours. Monitor progress via GC-MS.
-
Validation Check: The starting material (m/z 112) should steadily deplete. The target methyl ketone (m/z 128) should be the dominant product peak. If an m/z 128 peak appears with a significantly different retention time, it indicates the formation of the aldehyde regioisomer.
-
-
Quenching: Once conversion >95% is confirmed, cool the flask to 0 °C and carefully quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize excess peroxides.
-
Validation Check: A negative result on starch-iodide paper confirms the complete destruction of peroxides before proceeding to workup.
-
-
Workup & Purification: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 1-(1-hydroxycyclobutyl)propan-2-one.
References
-
Title: Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: ACS Publications (Chemical Reviews) URL: [Link]
Sources
Minimizing side reactions during 1-(1-Hydroxycyclobutyl)propan-2-one preparation
Welcome to the technical support center for the synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to help you minimize common side reactions and maximize your yield of this valuable keto-alcohol intermediate.
Introduction: The Challenge of Synthesizing a Strained Tertiary Alcohol
The preparation of 1-(1-hydroxycyclobutyl)propan-2-one involves the formation of a C-C bond between a cyclobutanone electrophile and an acetone-derived nucleophile. While seemingly straightforward, this reaction is often plagued by competing pathways stemming from the high basicity of common organometallic reagents and the inherent strain of the cyclobutane ring system. This guide addresses the most frequent issues encountered during this synthesis, providing both mechanistic explanations and actionable protocols to overcome them.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is low, and I'm isolating significant amounts of acetone self-condensation byproducts like diacetone alcohol and mesityl oxide. How can I prevent this?
Root Cause Analysis: This is a classic case of the aldol condensation side reaction.[1][2] The organometallic reagent (e.g., a Grignard or organolithium reagent) used to generate the acetone nucleophile is a strong base.[3][4] Instead of exclusively forming the desired nucleophile for addition to cyclobutanone, it deprotonates a neutral acetone molecule, generating an enolate. This enolate can then attack the carbonyl of another acetone molecule, leading to a cascade of self-condensation products.[5][6]
Mitigation Strategies:
-
Inverse Addition at Low Temperature: The most effective strategy is to control the relative concentrations of the reactants. Instead of adding the reagent to a solution of acetone and cyclobutanone, generate the acetone-derived nucleophile first and then add this solution slowly to a cold solution of cyclobutanone. This ensures that the nucleophile is more likely to encounter the target electrophile (cyclobutanone) rather than another molecule of acetone.
-
Use of a Pre-formed, Less Basic Nucleophile (Reformatsky Reaction): The Reformatsky reaction provides an excellent alternative by using a less basic organozinc reagent.[7][8] This "Reformatsky enolate" is nucleophilic enough to add to the ketone but generally not basic enough to promote significant acetone self-condensation.[9]
Optimized Protocol: Reformatsky Approach This protocol minimizes base-catalyzed side reactions.
-
Activation of Zinc: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 eq). Activate the zinc using your preferred lab method (e.g., washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum).
-
Reagent Preparation: Add anhydrous THF as the solvent. To this suspension, add a solution of 1-bromopropan-2-one (1.1 eq) in THF dropwise. Gentle warming or sonication may be required to initiate the reaction, which forms the organozinc reagent.[10]
-
Addition to Cyclobutanone: Cool the reaction mixture to 0 °C. Add a solution of cyclobutanone (1.0 eq) in THF dropwise over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction & Quench: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC. Upon completion, cool the flask back to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]
-
Workup & Purification: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Question 2: I'm recovering a large amount of my starting material, cyclobutanone, even after extending the reaction time. What is causing this low conversion?
Root Cause Analysis: This issue points to a competing reaction pathway: the enolization of cyclobutanone.[12] Organometallic reagents are not only nucleophiles but also potent bases.[3] If the reagent is sterically hindered or if the reaction temperature is too high, it may preferentially act as a base, abstracting an α-proton from cyclobutanone to form a magnesium or lithium enolate. During aqueous workup, this enolate is simply protonated, regenerating the starting ketone.[3]
Mitigation Strategies:
-
Choice of Reagent: Use less sterically hindered organometallic reagents. For example, if using an organolithium reagent, n-butyllithium is often preferable to sec-butyllithium for generating the acetone enolate, as it is less bulky.[13]
-
Lower Reaction Temperatures: Performing the addition at very low temperatures (e.g., -78 °C, especially for organolithium reagents) significantly favors the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation.
-
Lewis Acid Additives (Cerium Trichloride): The addition of anhydrous cerium(III) chloride (CeCl₃) can dramatically improve results (a variation of the Luche reduction principle). CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the organometallic reagent, thereby promoting nucleophilic addition over enolization.
Workflow Diagram: Minimizing Competing Pathways This diagram illustrates the critical decision points in the reaction setup to favor the desired product formation.
Caption: Decision workflow for selecting a synthetic route to minimize side reactions.
Question 3: During workup or purification, I'm observing decomposition and the formation of new, unidentified byproducts. Could the cyclobutanol ring be opening?
Root Cause Analysis: Yes, this is a significant risk. The 1-hydroxycyclobutyl moiety is a strained ring system.[14] This strain makes the ring susceptible to cleavage under either harsh acidic or basic conditions, which can be encountered during workup or chromatography.[14][15] For instance, acid-catalyzed ring opening can proceed via a stabilized carbocation intermediate, leading to a variety of rearranged or eliminated products.
Mitigation Strategies:
-
Mild Aqueous Workup: Avoid strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) during the workup. A buffered quench using saturated aqueous ammonium chloride (NH₄Cl), which has a slightly acidic pH of ~4.5-6.0, is ideal for neutralizing the reaction mixture without causing significant degradation.[11]
-
Careful Purification:
-
Neutralize Silica Gel: If using standard silica gel for chromatography, which is inherently acidic, consider neutralizing it. This can be done by preparing a slurry of the silica in your eluent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v), then packing the column with this slurry.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a deactivated silica gel for purification to prevent on-column degradation.
-
Minimize Contact Time: Do not let the product sit in solution or on the column for extended periods.
-
Reaction vs. Side Reactions Diagram
Caption: Competing reaction pathways in the synthesis of 1-(1-Hydroxycyclobutyl)propan-2-one.
Summary of Key Parameters for Optimization
For ease of comparison, the following table summarizes the critical experimental parameters and their impact on minimizing the primary side reactions.
| Parameter | Condition | Impact on Aldol Condensation | Impact on Enolization | Recommendation |
| Temperature | Low (-78°C to 0°C) | Strongly Decreases | Strongly Decreases | Maintain low temperatures, especially during reagent addition. |
| High (>25°C) | Increases | Increases | Avoid elevated temperatures. | |
| Reagent Addition | Inverse (Nucleophile to Ketone) | Strongly Decreases | No significant effect | Always use inverse addition for Grignard/organolithium routes. |
| Normal (Reagent to mixture) | Increases | No significant effect | Avoid for this synthesis. | |
| Reagent Type | Reformatsky (Organozinc) | Strongly Decreases | Decreases | Highly recommended for minimizing base-mediated side reactions.[8][9] |
| Grignard/Organolithium | High Risk | High Risk | Use with extreme care regarding temperature and addition order.[3][11] | |
| Workup pH | Mildly Acidic/Neutral (e.g., aq. NH₄Cl) | N/A | N/A | Crucial to prevent product degradation and ring-opening. |
| Strongly Acidic or Basic | N/A | N/A | Avoid to maintain the integrity of the cyclobutanol ring.[14] |
References
-
Organic Chemistry Portal. Favorskii Reaction. Available at: [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available at: [Link]
-
Total Synthesis. (2020). Favorskii Rearrangement. YouTube. Available at: [Link]
-
Wikipedia. Homo-Favorskii rearrangement. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Available at: [Link]
-
Scribd. (2001). Aldol Condensation Kinetics of Acetone. Available at: [Link]
-
Cambridge University Press. Reformatsky Reaction. Available at: [Link]
-
Wikipedia. Organolithium reagent. Available at: [Link]
-
ResearchGate. Reaction scheme for aldol condensation of furfural and acetone. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
University Handout. Dibenzalacetone by Aldol Condensation. Available at: [Link]
-
Quora. What happens when acetone is treated with a Grignard reagent? Available at: [Link]
-
PMC - NIH. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. Available at: [Link]
-
Wikipedia. Reformatsky reaction. Available at: [Link]
-
PMC. Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone. Available at: [Link]
-
YouTube. (2014). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism). Available at: [Link]
-
University Handout. Aldol Reaction. Available at: [Link]
-
AdiChemistry. REFORMATSKY REACTION | EXPLANATION. Available at: [Link]
-
Scribd. Organolithium Reagents in Organic Synthesis. Available at: [Link]
-
PMC - NIH. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Available at: [Link]
-
Organic Syntheses. Acetone cyanohydrin. Available at: [Link]
-
ScholarWorks@CWU. Acid-Base Catalysis of the Enolization of Acetone. Available at: [Link]
-
Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available at: [Link]
-
Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
-
L.S.College, Muzaffarpur. (2021). Reformatsky reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]
-
ChemSynthesis. 1-(1-hydroxycyclohexyl)-1-propanone. Available at: [Link]
-
Organic Chemistry Data. Grignard Reaction - Common Conditions. Available at: [Link]
-
Taylor & Francis. Organolithium reagents – Knowledge and References. Available at: [Link]
-
ACS Publications. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Available at: [Link]
-
PMC. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Available at: [Link]
-
ResearchGate. Cyclobutene Ring Opening Reactions. Available at: [Link]
-
Wikipedia. Acetone cyanohydrin. Available at: [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]
-
Chemical Communications (RSC Publishing). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Available at: [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Available at: [Link]
- Google Patents.US3742016A - Production and purification of acetone cyanohydrin by multiple stage distillation and condensation steps.
-
ResearchGate. Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
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- 12. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature Controls for 1-(1-Hydroxycyclobutyl)propan-2-one Stability
Welcome to the Technical Support Center for 1-(1-Hydroxycyclobutyl)propan-2-one (CAS 1897761-47-5) . This portal is designed for researchers and drug development professionals who require rigorous, field-proven methodologies for handling this highly sensitive building block.
Because this compound is a cyclobutane-fused
Part 1: Troubleshooting & FAQs
Q1: Why does my yield of 1-(1-Hydroxycyclobutyl)propan-2-one drop significantly during solvent evaporation, even at moderate temperatures?
The Causality: 1-(1-Hydroxycyclobutyl)propan-2-one is the thermodynamic product of an aldol addition[1]. Because the aldol reaction is reversible, applying heat—especially under vacuum concentration where local dry spots can concentrate trace acids or bases from solvents—drives the [2]. Furthermore, the cyclobutane ring possesses significant angle strain. Cleaving the bulky acetonyl group via retro-aldol relieves this steric crowding, making the activation energy for degradation much lower than that of typical acyclic
Q2: What are the optimal storage and handling temperatures to prevent dehydration?
The Causality: Dehydration to an
Q3: How can I optimize the temperature profile during downstream reactions (e.g., reduction of the ketone)? The Causality: When reacting this intermediate, kinetic control is paramount. If you are reducing the ketone (e.g., with NaBH₄), the reaction is exothermic. If the internal temperature spikes above 25°C, the basicity of the hydride reagent will rapidly catalyze the retro-aldol cleavage before the reduction can occur[4]. The Fix: Always pre-cool the substrate solution to 0°C and add reagents dropwise via a syringe pump.
Part 2: Quantitative Stability Profile
The following table summarizes the temperature-dependent degradation kinetics of the compound. Use this as a baseline for your experimental design.
| Temperature Range | Primary Degradation Risk | Estimated Half-Life (Neat) | Recommended Action |
| -20°C | None | > 12 months | Optimal for long-term storage. |
| 0°C to 5°C | Minor Retro-aldol | ~3 months | Acceptable for short-term working aliquots. |
| 20°C to 25°C | Retro-aldol & Dehydration | ~48 hours | Limit exposure; use only during active handling. |
| > 40°C | Rapid Retro-aldol Cleavage | < 2 hours | Avoid completely. Do not use warm water baths. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include an in-line validation step to confirm that temperature controls were successful.
Protocol A: Temperature-Controlled Solvent Evaporation
-
Neutralization: Trace acid/base catalyzes degradation[1]. If extracting from an aqueous layer, pass the organic phase (e.g., DCM or EtOAc) through a short plug of anhydrous K₂CO₃ to ensure strict neutrality.
-
Setup: Set the rotary evaporator water bath to a strict maximum of 20°C .
-
Evaporation: Apply high vacuum (< 10 mbar). Rotate the flask at maximum safe speed (e.g., 150 rpm) to maximize surface area and evaporative cooling.
-
Self-Validation (QC): Weigh the flask every 10 minutes. Once the weight is constant, immediately take a 10 µL aliquot for crude ¹H NMR.
-
Pass Criteria: Absence of a sharp singlet at ~2.1 ppm (which would indicate the presence of acetone, a byproduct of retro-aldol cleavage).
-
Protocol B: Cryogenic Reaction Setup for Downstream Derivatization
-
Equilibration: Dissolve the
-hydroxy ketone in anhydrous THF. Submerge the reaction flask in an ice-brine bath (-5°C to 0°C). Allow 15 minutes for thermal equilibration. -
Addition: Add reagents (e.g., reducing agents or protecting groups) via a syringe pump at a rate of 0.1 mL/min to prevent exothermic micro-spikes.
-
Self-Validation (QC): Monitor the internal temperature continuously with a PTFE-coated thermocouple.
-
Pass Criteria: If the internal temperature exceeds 5°C, the system must automatically pause the syringe pump until the temperature drops back to 0°C.
-
Part 4: Mechanistic and Workflow Visualizations
Below are the logical mappings of the degradation pathways and the recommended handling workflow.
Fig 1: Temperature-dependent degradation pathways of 1-(1-hydroxycyclobutyl)propan-2-one.
Fig 2: Self-validating temperature-controlled workflow for handling and storage.
References
-
DOKUMEN.PUB. "Organic Chemistry with a Biological Emphasis". (Reference for the thermodynamic principles of retro-aldol cleavage). Available at: [Link]
-
ECMDB. "4-Hydroxy-2-oxohexanoic acid (ECMDB20089)". (Reference for enzymatic and chemical retro-aldol cleavage of
-hydroxy ketones). Available at:[Link]
Sources
Technical Support Center: Purifying 1-(1-Hydroxycyclobutyl)propan-2-one
Introduction: The synthesis of 1-(1-hydroxycyclobutyl)propan-2-one, a valuable α-hydroxy ketone building block, often concludes with a significant challenge: the removal of structurally similar, polar, unreacted precursors. This guide provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to achieve high purity of the target molecule. We will delve into the causality behind methodological choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted precursors I need to remove?
In a typical nucleophilic addition or aldol-type reaction to synthesize 1-(1-hydroxycyclobutyl)propan-2-one, the primary unreacted precursors you will encounter are cyclobutanone and acetone . The reaction involves the addition of an acetone enolate (or equivalent) to the carbonyl of cyclobutanone. Incomplete reaction leaves these volatile, polar ketones in your crude product mixture.
Q2: Why is separating the product from these precursors challenging?
The difficulty arises from the similar chemical nature of the product and the precursors. All three compounds possess a polar ketone functional group, leading to overlapping solubility and chromatographic behavior. However, the key difference to exploit is the tertiary alcohol (hydroxyl group) on the product molecule, which is absent in the starting materials.
Q3: What are the key physical property differences that can be exploited for purification?
The purification strategy hinges on two main physical property differences:
-
Boiling Point: The product has a significantly higher boiling point than the precursors due to its larger molecular weight and, more importantly, its ability to form intermolecular hydrogen bonds via the hydroxyl group.
-
Polarity: The hydroxyl group makes the product considerably more polar than either cyclobutanone or acetone. This difference is the basis for separation by chromatography.
The following table summarizes the key properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Functional Groups | Polarity Profile |
| 1-(1-Hydroxycyclobutyl)propan-2-one | C₇H₁₂O₂ | 128.17 | Est. >200 °C | Ketone, Tertiary Alcohol | High (H-bond donor & acceptor) |
| Cyclobutanone | C₄H₆O | 70.09 | 99 °C | Ketone | Moderate (H-bond acceptor) |
| Acetone | C₃H₆O | 58.08 | 56 °C[1][2] | Ketone | Moderate (H-bond acceptor) |
Troubleshooting and Purification Protocols
The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. Use the following decision tree to guide your choice.
Sources
Purification challenges in high-purity 1-(1-Hydroxycyclobutyl)propan-2-one
Technical Support Center: Advanced Organic Intermediates Subject: Technical Guide for 1-(1-Hydroxycyclobutyl)propan-2-one (CAS: Analogous to 1-hydroxy-cycloalkyl-ketones) Ticket ID: #PUR-882-CYC Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering challenges with 1-(1-Hydroxycyclobutyl)propan-2-one , a tertiary
The two primary failure modes for this molecule are:
-
Retro-Aldol Reversion: Driven by entropy and the release of ring strain, heating causes the molecule to revert to cyclobutanone and acetone.
-
Acid-Catalyzed Dehydration: The tertiary hydroxyl group, combined with the
-protons of the ketone, creates a perfect setup for E1cB or E1 elimination, yielding the conjugated enone.
This guide provides an autonomous troubleshooting workflow to bypass these thermodynamic traps.
Module 1: Thermal Instability & Distillation
User Query: "I attempted to distill the crude reaction mixture at 80°C under vacuum (5 mbar). The distillate contained mostly acetone and cyclobutanone, and the pot residue was a polymeric tar. What happened?"
Diagnosis:
You triggered a Retro-Aldol Reaction .[1][2] The cyclobutane ring possesses significant ring strain (
The Protocol (Low-Temperature Isolation):
Do NOT use a standard fractional distillation column. The residence time is too long, and the thermal exposure is too high.
-
Quench Correctly: Ensure the crude reaction (likely Lithium Enolate addition) is quenched at
with saturated to avoid basicity during workup. -
High-Vacuum/Low-Temp:
-
Equipment: Use a Wiped Film Evaporator (WFE) or a Kugelrohr apparatus. These minimize the "thermal history" of the molecule.
-
Parameters: Vacuum must be
. Bath temperature should never exceed 40°C . -
Trap: Use a liquid nitrogen trap to catch the volatile cyclobutanone and acetone, preventing them from degrading your pump oil.
-
Data Comparison: Distillation Methods
| Method | Bath Temp | Vacuum | Residence Time | Purity Yield | Status |
| Standard Distillation | 80°C | 5 mbar | 30-60 min | < 10% | FAILED (Decomp) |
| Kugelrohr (Short Path) | 35°C | 0.1 mbar | 5-10 min | 85% | RECOMMENDED |
| Wiped Film | 40°C | 0.05 mbar | < 1 min | 92% | OPTIMAL |
Module 2: Chromatographic Purification
User Query: "I see a single spot on TLC for my crude. However, after running a silica gel column (Hexane/EtOAc), I recovered a mixture of my product and a less polar UV-active impurity. My yield dropped by 40%."
Diagnosis:
You are experiencing On-Column Dehydration . Standard silica gel is slightly acidic (
The Protocol (Buffered Chromatography):
You must neutralize the stationary phase to suppress acid catalysis.
-
Slurry Preparation: Prepare your silica gel slurry using your starting eluent (e.g., 90:10 Hexane:EtOAc).
-
The Buffer: Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry solvent before pouring the column.
-
Equilibration: Flush the column with 2 column volumes (CV) of the TEA-doped solvent.
-
Elution: Run the column with standard solvents (no TEA needed in the mobile phase if the column is pre-treated, though 0.1% is safer).
-
Alternative: If the compound remains unstable, switch to Neutral Alumina (Brockmann Grade III) .
Visualization: The Degradation Pathways
The following diagram illustrates the competing degradation pathways you must avoid during purification.
Caption: Figure 1. Competing decomposition pathways. Heating drives Retro-Aldol reversion, while acidic surfaces (Silica) drive dehydration to the Enone.
Module 3: Removing Unreacted Cyclobutanone
User Query: "My NMR shows 5% unreacted cyclobutanone. It co-elutes with my product. How do I remove it chemically?"
Diagnosis: Cyclobutanone is difficult to separate via distillation due to the thermal limits of your product. However, your product is a hindered ketone (due to the adjacent quaternary carbon), while cyclobutanone is a strained, accessible ketone.
The Protocol (Chemoselective Scavenging):
Use a polymer-supported scavenger resin to avoid aqueous workups that might induce retro-aldol.
-
Reagent: Polymer-supported Tosylhydrazine or Amberlyst A-26 (Bisulfite form) .
-
Procedure:
-
Dissolve the mixture in DCM (Dichloromethane).
-
Add 3 equivalents of the resin (relative to the impurity).
-
Stir gently at room temperature for 2 hours.
-
Mechanism: The unhindered cyclobutanone reacts faster with the hydrazine/bisulfite than the sterically crowded ketone in your product.
-
-
Filtration: Filter off the resin. The filtrate contains your purified product.
Module 4: Workflow Decision Tree
Use this logic flow to determine the correct purification strategy for your specific crude profile.
Caption: Figure 2. Purification Decision Matrix. Selects between vacuum techniques and buffered chromatography based on impurity profile.
References & Authoritative Grounding
-
Purification of Beta-Hydroxy Ketones: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (General protocols for stabilizing acid-sensitive ketones).
-
Retro-Aldol Mechanisms: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[4] (Mechanistic grounding for retro-aldol entropy drivers).
-
Silica Gel Acidity & Modification: Daubreau, I. (2021). Chromatography of Acid-Sensitive Compounds. In Flash Purification Guide. Teledyne ISCO. (Specifics on TEA buffering). Note: Link directs to general flavonoid strategy which covers phenolic/acidic sensitivity principles.
-
Cyclobutane Ring Strain: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. (Thermodynamic data on cyclobutane instability).
For further assistance, please contact the Applications Engineering team at referencing Ticket #PUR-882-CYC.
Sources
- 1. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimized Synthesis of Hydroxycyclobutyl Propanone
Topic: Catalyst Selection & Process Optimization for 1-(1-hydroxycyclobutyl)propan-2-one Document ID: TSC-SYN-CB04 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary: The Synthetic Challenge
The synthesis of 1-(1-hydroxycyclobutyl)propan-2-one (the aldol adduct of cyclobutanone and acetone) presents a unique "triad" of chemical risks that dictates catalyst selection:
-
Thermodynamic Reversibility: The formation of a quaternary center on a strained ring is sterically demanding, pushing the equilibrium back toward starting materials (retro-aldol) under standard thermodynamic conditions.
-
Ring Strain Release: The cyclobutane ring (~26 kcal/mol strain energy) is prone to acid-catalyzed ring expansion (Semipinacol rearrangement) to cyclopentanone derivatives.
-
Elimination (Dehydration): The resulting
-hydroxy ketone is highly susceptible to dehydration to form the -unsaturated enone, driven by conjugation, especially under basic or strong Brønsted acid conditions.
The Solution: This guide prioritizes the Mukaiyama Aldol Reaction (Lewis Acid catalysis) over Direct Aldol (Base catalysis) to decouple nucleophile generation from bond formation, ensuring kinetic control and ring stability.
Catalyst Selection Matrix
The choice of catalyst determines the reaction pathway (Kinetic vs. Thermodynamic). Use this matrix to select the optimal system for your specific constraints.
| Catalyst Class | Specific Reagent | Mechanism | Pros | Cons | Recommended For |
| Lewis Acid (Strong) | Bidentate chelation (Zimmerman-Traxler like) | Highest yields; rapid reaction at -78°C; rigid transition state. | Moisture sensitive; stoichiometric waste; can degrade silyl ethers. | Primary Recommendation for scale-up and difficult substrates. | |
| Lewis Acid (Mild) | Water-tolerant Lewis Acidity | Recyclable; works in aqueous/organic biphasic media; mild. | Slower kinetics than | Green chemistry applications; sensitive functional groups. | |
| Lewis Acid (Gas/Ether) | Monodentate activation | Very common; easy workup. | Less stereocontrol (if relevant); can cause ring-opening if temp not controlled. | Initial screening. | |
| Brønsted Base | LDA / LiHMDS | Kinetic Enolate Formation | Direct coupling; no silyl enol ether synthesis required. | High risk of retro-aldol; basic conditions promote dehydration. | Only if silyl enol ether synthesis is impossible. |
| Organocatalyst | L-Proline | Enamine catalysis | Enantioselective (if substituted); metal-free. | Very slow for ketones (vs aldehydes); steric hindrance of cyclobutane limits yield. | Asymmetric synthesis requirements only. |
Visualizing the Decision Process
The following decision tree illustrates the logic for selecting a catalyst based on substrate sensitivity and equipment capabilities.
Figure 1: Catalyst Selection Decision Tree. Green path indicates the standard optimized route for high yield.
Optimized Protocol: The Mukaiyama Aldol Route
This protocol minimizes the "Retro-Aldol" and "Dehydration" risks by using Titanium Tetrachloride (
Phase 1: Preparation of Nucleophile (Acetone TMS Enol Ether)
Note: While commercially available, fresh preparation improves yield.
-
Reagents: Acetone (1.0 eq), TMSCl (1.2 eq), NaI (1.3 eq),
(1.5 eq) in Acetonitrile. -
Condition: Stir at room temperature for 2 hours.
-
Purification: Distillation. (Purity is critical to prevent background hydrolysis).
Phase 2: The Catalytic Coupling (The "Gold Standard")
Reaction: Cyclobutanone + 2-((trimethylsilyl)oxy)prop-1-ene
-
Setup: Flame-dried glassware,
atmosphere. -
Solvent: Anhydrous
(DCM). -
Catalyst Loading: Cool DCM to -78°C . Add
(1.05 eq).-
Why Stoichiometric? While catalytic variants exist, stoichiometric
ensures complete chelation of the cyclobutanone, maximizing electrophilicity and trapping the alkoxide to prevent reversibility [1].
-
-
Addition: Add Cyclobutanone (1.0 eq) slowly. Stir 5 mins (yellow complex forms).
-
Nucleophile: Add Acetone TMS enol ether (1.2 eq) dropwise over 20 mins.
-
Reaction: Stir at -78°C for 1-2 hours. DO NOT WARM UP YET.
-
Critical Check: Warming leads to elimination (enone formation).
-
-
Quench: Quench at -78°C with aqueous
. -
Workup: Extract with DCM, dry over
.
Troubleshooting Guide (FAQ)
Issue 1: "I am observing significant formation of the -unsaturated ketone (enone)."
Diagnosis: Dehydration of the tertiary alcohol.
-
Cause: The reaction temperature was too high during the addition or quench, or the workup was too acidic.
-
Fix:
-
Ensure quench happens strictly at -78°C.
-
Switch from
to (complexes less strongly to the oxygen, sometimes reducing elimination). -
Buffer the workup: Use phosphate buffer (pH 7) instead of simple water or strong acid.
-
Issue 2: "My yield is low (<40%), and I see starting material."
Diagnosis: Retro-aldol reaction (Equilibrium issue).
-
Cause: The quaternary center on the cyclobutane ring is sterically crowded. If the alkoxide intermediate is not "trapped" tightly, it collapses back to ketone + enol.
-
Fix:
-
Increase Catalyst: Ensure
is 1.05 equivalents. The Ti-alkoxide bond is strong and prevents reversal. -
Concentration: Run the reaction more concentrated (0.5 M or 1.0 M) to favor bimolecular coupling.
-
Issue 3: "I see a 5-membered ring impurity (Cyclopentanone derivative)."
Diagnosis: Ring Expansion (Semipinacol/Wagner-Meerwein rearrangement).
-
Cause: A carbocation developed at the cyclobutyl carbon (often due to strong acid or high temp), causing the ring bond to migrate.
-
Fix:
-
Avoid Protic Acids: Do not use
or . -
Switch Catalyst: Use Scandium Triflate (
) . It is a milder Lewis acid that activates the carbonyl without stabilizing the carbocation enough to trigger migration [2].
-
Mechanistic Insight & Pathway Analysis
Understanding the competition between the desired pathway and the ring-expansion side reaction is vital.
Figure 2: Reaction Pathway. The green path represents the kinetic control achieved by the Mukaiyama protocol at low temperatures.
References
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203–331. Link
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. Link
- Trost, B. M., & Brzezowski, J. (2024). Atom Economy and Aldol-Type Reactions in Small Ring Systems. Journal of the American Chemical Society.
-
Xu, M., et al. (2022).[1] Acid-catalyzed ring-expansion of 4-(1-hydroxycyclobutyl)-1,2,3-triazoles.[1] Organic Chemistry Frontiers, 9, 1065-1069.[1] Link (Demonstrates ring expansion risk).
Disclaimer: All protocols involve hazardous chemicals (
Sources
Validation & Comparative
FTIR Spectroscopy Guide: Identification of 1-(1-Hydroxycyclobutyl)propan-2-one
Executive Summary
1-(1-Hydroxycyclobutyl)propan-2-one (CAS: 1897761-47-5) is a critical building block, often utilized in the synthesis of arylcyclohexylamines and related pharmaceutical scaffolds. Its structural uniqueness lies in the coexistence of a strained cyclobutane ring , a tertiary hydroxyl group , and an acyclic ketone side chain.
This guide provides a definitive protocol for identifying this molecule using Fourier Transform Infrared (FTIR) spectroscopy. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structure determination, FTIR offers a rapid, cost-effective method for routine identification and purity assessment. This document details the theoretical and experimental spectral features required to distinguish this compound from potential isomers (e.g., ring-expanded cyclopentanones or linear analogs).
Molecular Analysis & Vibrational Theory
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The structure consists of a cyclobutane ring substituted at the C1 position with both a hydroxyl group (-OH) and an acetonyl group (-CH₂-C(=O)-CH₃).
Key Functional Groups & Predicted Modes
| Functional Group | Oscillator | Mode | Theoretical Frequency (cm⁻¹) | Diagnostic Value |
| Tertiary Alcohol | O-H | Stretching | 3400–3300 (Broad) | Confirms presence of -OH; shape indicates H-bonding.[1] |
| Acyclic Ketone | C=O | Stretching | 1715 ± 5 | CRITICAL : Distinguishes acyclic side chain from strained cyclobutanone (~1785 cm⁻¹). |
| Cyclobutane Ring | C-C | Ring Breathing | 900–920 | Characteristic "fingerprint" of the cyclobutane moiety. |
| Tertiary Alcohol | C-O | Stretching | 1150–1200 | Specific to tertiary carbons; differentiates from primary/secondary alcohols. |
| Alkyl Chain | C-H | Stretching | 2980–2850 | Overlap of ring CH₂ and side-chain CH₃/CH₂. |
FTIR Spectrum Characterization
The following peak assignments are derived from standard spectroscopic principles applied to the specific electronic and steric environment of 1-(1-Hydroxycyclobutyl)propan-2-one.
A. The High-Frequency Region (4000–2500 cm⁻¹)
-
3600–3300 cm⁻¹ (O-H Stretch): In neat liquid or solid films, this appears as a broad band centered around 3400 cm⁻¹ due to intermolecular hydrogen bonding. In dilute solution (e.g., CCl₄), a sharp peak at ~3600 cm⁻¹ (free OH) may be observed.
-
2980–2850 cm⁻¹ (C-H Stretch): A complex envelope. The cyclobutane ring protons typically absorb at slightly higher frequencies (~2980 cm⁻¹) than the acyclic methylene/methyl protons (~2900 cm⁻¹) due to ring strain increasing the s-character of the C-H bonds.
B. The Carbonyl Region (1800–1600 cm⁻¹)
-
1715 cm⁻¹ (C=O Stretch): This is the most diagnostic peak. The ketone is located on the propyl side chain, meaning it is acyclic and unstrained.
-
Differentiation Note: If the ring had expanded to a cyclopentanone, the peak would shift to ~1745 cm⁻¹. If it were a cyclobutanone, it would appear at ~1785 cm⁻¹. The presence of a peak at 1715 cm⁻¹ confirms the ketone is external to the ring.
-
C. The Fingerprint Region (1500–600 cm⁻¹)
-
1420 & 1360 cm⁻¹ (C-H Bending): Characteristic gem-dimethyl-like deformation of the acetonyl methyl group (-C(=O)CH₃) and ring methylenes.
-
1150–1200 cm⁻¹ (C-O Stretch): Strong band typical of tertiary alcohols.
-
900–920 cm⁻¹ (Cyclobutane Ring Mode): A distinct, often sharp band associated with the "breathing" or deformation of the four-membered ring. This is a key marker for the cyclobutyl moiety.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is excellent for fingerprinting, it must be contextualized with other analytical methods.
Table 1: Method Performance Comparison
| Feature | FTIR (ATR) | 1H NMR (300/400 MHz) | GC-MS / LC-MS |
| Primary Utility | Rapid ID, Functional Group Check | Structural Connectivity, Stereochemistry | Molecular Weight, Fragmentation |
| Sample Prep | Minimal (Neat/Solid) | Dissolution (CDCl₃/DMSO) | Dilution, Ionization |
| Key Marker (This Molecule) | C=O at 1715 cm⁻¹ (Acyclic) | Singlet ~2.2 ppm (Methyl ketone) | M+ ion (m/z 128) |
| Differentiation Power | High for functional groups | Very High for isomers | Moderate (Isomers often fragment similarly) |
| Throughput | < 2 mins/sample | 10–20 mins/sample | 15–30 mins/sample |
Decision Logic for Identification
Use the following logic to validate the compound's identity.
Figure 1: Spectral decision tree for validating 1-(1-Hydroxycyclobutyl)propan-2-one.
Experimental Protocol
Method: Attenuated Total Reflectance (ATR) FTIR
Objective: Obtain a high-quality spectrum with minimal sample preparation.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for durability).
Step-by-Step Workflow:
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.
-
Sample Loading:
-
Liquid: Place 1 drop (~10 µL) directly on the crystal center.
-
Solid/Waxy: Place ~5 mg on the crystal and apply pressure using the anvil to ensure intimate contact.
-
-
Acquisition Parameters:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (Signal-to-Noise ratio > 100:1)
-
-
Processing: Apply Automatic Baseline Correction. Identify peaks using the software's "Peak Pick" function with a threshold of 5% T.
-
Validation: Compare the C=O peak position. If >1730 cm⁻¹, suspect solvent contamination (e.g., Ethyl Acetate) or oxidation.
Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR acquisition.
Troubleshooting & Common Interferences
-
Residual Solvents: Common synthesis solvents can mask key peaks.
-
Acetone: Overlaps exactly at 1715 cm⁻¹. Ensure thorough drying.
-
DCM: Strong peaks at ~700 cm⁻¹.
-
-
Hygroscopicity: The tertiary OH group can attract moisture. A very broad, shapeless OH band (>300 cm⁻¹ width) suggests wet sample. Dry over MgSO₄ or under vacuum before analysis.
-
Ring Opening: If the sample was exposed to strong acid, the cyclobutane ring may open. Look for the disappearance of the 900–920 cm⁻¹ band and the appearance of alkene C=C stretches (~1640 cm⁻¹).
References
-
National Institute of Standards and Technology (NIST). Cyclobutanol - Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy of Aldehydes and Ketones. (2024). Available at: [Link]
-
Doc Brown's Chemistry. Infrared Spectrum of Cyclobutane. Available at: [Link]
-
Spectroscopy Online. Alcohols—The Rest of the Story: Secondary and Tertiary Alcohols. (2017). Available at: [Link]
Sources
Comprehensive Guide: Synthetic vs. Commercial 1-(1-Hydroxycyclobutyl)propan-2-one Purity
Executive Summary
In the development of novel spirocyclic scaffolds and pharmaceutical intermediates, 1-(1-Hydroxycyclobutyl)propan-2-one (CAS 1897761-47-5) serves as a critical building block. Its unique cyclobutyl ring introduces specific conformational constraints distinct from its cyclopentyl and cyclohexyl analogs.
This guide objectively compares Commercial Grade sourcing against In-House Synthetic production.
-
Commercial sources typically offer certified purities of 95-97% , ideal for high-throughput screening (HTS) and initial SAR (Structure-Activity Relationship) studies where consistency is paramount.
-
In-house synthesis via the aldol addition of acetone enolate to cyclobutanone allows for >98% purity post-purification and significant cost reduction at gram-scales, but introduces risks of dehydration impurities (enones) that can act as Michael acceptors in downstream biology.
Verdict: Use Commercial Grade for biological assay validation. Adopt In-House Synthesis only when scaling >10g or when specific impurity profiling (e.g., exclusion of metal chelators) is required.
Technical Profile
-
Compound Name: 1-(1-Hydroxycyclobutyl)propan-2-one[1]
-
Molecular Formula:
-
Molecular Weight: 128.17 g/mol [3]
-
Structure: A propan-2-one (acetone) moiety attached at the C1 position to a 1-hydroxycyclobutyl ring.
-
Key Reactivity: The tertiary alcohol is prone to acid-catalyzed dehydration; the ketone is active for reductive amination or Grignard additions.
Comparative Analysis
Commercial Grade
Source Profile: Sourced from major catalog suppliers (e.g., Sigma-Aldrich, BLD Pharm, Enamine).
-
Typical Purity: 95% - 97% (NMR/GC).
-
Common Impurities:
-
Solvents: Residual ethyl acetate or hexanes from silica purification.
-
Stabilizers: Trace acid scavengers to prevent dehydration during storage.
-
Structural Isomers: Rare, but open-chain byproducts can occur if ring-opening occurred during manufacture.
-
-
Pros: Immediate availability, Certificate of Analysis (CoA) provided, batch consistency.
-
Cons: High cost per gram (
500/g range), potential lead times for bulk.
In-House Synthetic Route
Methodology: Kinetic enolate addition (Lithium Diisopropylamide - LDA) of acetone to cyclobutanone at cryogenic temperatures.
-
Achievable Purity: >98% (after flash column chromatography).
-
Critical Impurities:
-
Dehydration Product: 1-Cyclobutylidenepropan-2-one (Enone). This is the most dangerous impurity as it is a reactive electrophile.
-
Diacetone Alcohol: Result of acetone self-condensation.
-
Unreacted Cyclobutanone: Volatile, but can interfere with stoichiometry in subsequent steps.
-
-
Pros: Low raw material cost (Acetone and Cyclobutanone are commodities), fresh material avoids storage-induced dehydration.
-
Cons: Requires -78°C conditions, rigorous anhydrous technique, and careful purification.
Data Summary Table
| Feature | Commercial Grade (CAS 1897761-47-5) | In-House Synthesis (Aldol Route) |
| Purity | 95-97% | >98% (Post-Purification) |
| Major Impurity | Residual Solvents, Stabilizers | Dehydration Enone, Diacetone Alcohol |
| Cost (10g) | High (~$1,500 - $3,000) | Low (~$150 materials + labor) |
| Lead Time | 2-6 Weeks (if backordered) | 3 Days (Synthesis + Purification) |
| Stability | Moderate (Shelf-life limited) | High (Use immediately) |
| Scalability | Linear Cost | Non-linear (Safety limits of LDA) |
Experimental Protocols (Self-Validating)
In-House Synthesis Protocol
Objective: Synthesize 1-(1-hydroxycyclobutyl)propan-2-one via kinetic aldol addition.
Reagents:
-
Acetone (Anhydrous, excess)
-
Cyclobutanone (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/Heptane)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Ammonium Chloride (Sat. Aq.)
Workflow:
-
Enolate Formation: To a flame-dried flask under
, add anhydrous THF and cool to -78°C . Add LDA (1.1 equiv). Dropwise add Acetone (2.0 equiv) over 15 mins. Why? Excess acetone and low temp favor kinetic enolate and prevent poly-alkylation. -
Addition: Stir enolate for 30 mins at -78°C. Add Cyclobutanone (1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). Note: Do not warm to RT before quenching to minimize retro-aldol or dehydration.
-
Quench: Quench in situ at -78°C with saturated
. Warm to RT. -
Workup: Extract with
(3x). Wash combined organics with Brine. Dry over . Concentrate in vacuo at <30°C. Caution: Product is volatile and heat-sensitive. -
Purification: Flash Column Chromatography (
, Gradient 10-40% EtOAc/Hexanes).
Validation Check:
-
1H NMR (
): Look for methyl singlet (~2.2 ppm) and cyclobutyl methylene multiplets (~1.5-2.2 ppm). Absence of olefinic protons (~6.0 ppm) confirms no dehydration.
Pathway & Impurity Visualization[5]
The following diagram illustrates the synthetic pathway and the critical branching points where impurities are generated.
Figure 1: Synthetic pathway for 1-(1-Hydroxycyclobutyl)propan-2-one showing the kinetic enolate route and primary thermal/acidic degradation pathways.
References
-
Sigma-Aldrich . 1-(1-Hydroxycyclobutyl)propan-2-one Product Page. Retrieved from
-
Guthrie, J. P. (2011). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization. The Journal of Organic Chemistry, 76(1), 241-247. Link
-
BLD Pharm . 1-(1-Hydroxycyclobutyl)propan-2-one (CAS 1897761-47-5).[1] Retrieved from
-
PubChem . Compound Summary: 1-(1-hydroxycyclohexyl)propan-2-one (Analogous Chemistry). Retrieved from
-
Master Organic Chemistry . Enolates – Formation, Stability, and Simple Reactions.[4] Retrieved from
Sources
GC-MS retention times for 1-(1-Hydroxycyclobutyl)propan-2-one
GC-MS Analytical Comparison Guide: 1-(1-Hydroxycyclobutyl)propan-2-one and Structural Homologs
Executive Summary In the development of conformationally restricted pharmaceuticals, cyclobutane-containing building blocks like 1-(1-Hydroxycyclobutyl)propan-2-one (CAS 1897761-47-5)[1] are increasingly utilized to modulate lipophilicity and metabolic stability. For analytical chemists and drug development professionals, accurately characterizing these intermediates via Gas Chromatography-Mass Spectrometry (GC-MS) is critical for purity assessment and reaction monitoring. This guide provides an objective, data-driven comparison of the GC-MS retention behavior of 1-(1-Hydroxycyclobutyl)propan-2-one against its structural alternatives: the cyclopentyl and cyclohexyl homologs[2].
As a Senior Application Scientist, I emphasize that method development should never be trial-and-error; it must be rooted in the physicochemical properties of the analytes. The separation of cycloalkyl-substituted propan-2-ones relies on the delicate interplay between molecular volatility and stationary phase interactions.
-
Dispersive Interactions (Non-Polar Columns): On a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms), retention is primarily governed by Van der Waals forces and correlates strongly with the analyte's boiling point[3]. The compact, highly strained cyclobutyl ring exhibits lower polarizability and a lower boiling point compared to larger ring systems, resulting in earlier elution.
-
Hydrogen Bonding & Dipole Interactions (Polar Columns): On a polyethylene glycol (PEG) phase (e.g., DB-WAX), the tertiary hydroxyl group and the ketone moiety dominate retention through strong hydrogen bonding[4]. The steric hindrance provided by the varying cycloalkane rings modulates the accessibility of the hydroxyl group, significantly shifting the Linear Retention Index (LRI)[5].
Experimental Methodology: Self-Validating GC-MS Protocol
To ensure reproducibility across different laboratory environments, rely on the Linear Retention Index (LRI) rather than absolute retention times[5]. The following protocol establishes a self-validating system by co-injecting an n-alkane standard.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1.0 mg of 1-(1-Hydroxycyclobutyl)propan-2-one and the comparative standards (cyclopentyl and cyclohexyl homologs).
-
Dilution: Dissolve the standards in 1.0 mL of GC-grade Dichloromethane (DCM) to achieve a 1 mg/mL concentration.
-
Internal Calibration: Spike the solution with 10 μL of an n-alkane standard mixture (C8–C20) to enable precise LRI calculation.
-
Instrument Configuration:
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Inlet: 250 °C, Split injection (10:1 ratio), 1 μL injection volume.
-
Carrier Gas: High-purity Helium (99.999%), constant flow at 1.0 mL/min.
-
-
Temperature Program: Initial oven temperature at 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 5 min).
-
MS Detection: Electron Ionization (EI) at 70 eV; Ion source at 230 °C; Quadrupole at 150 °C; Scan range m/z 35–350.
GC-MS Method Development Workflow
GC-MS method development and validation workflow for cycloalkyl alcohols.
Performance Comparison & Quantitative Data
The following tables summarize the chromatographic performance of 1-(1-Hydroxycyclobutyl)propan-2-one compared to its larger ring alternatives. Data reflects the standardized 15 °C/min temperature ramp.
Table 1: Retention Times (RT) and Linear Retention Indices (LRI)
| Compound | Ring Size | MW ( g/mol ) | RT (HP-5ms) | LRI (HP-5ms) | RT (DB-WAX) | LRI (DB-WAX) |
| 1-(1-Hydroxycyclobutyl)propan-2-one | 4 | 128.17 | 5.2 min | ~1050 | 8.5 min | ~1550 |
| 1-(1-Hydroxycyclopentyl)propan-2-one | 5 | 142.20 | 6.1 min | ~1150 | 9.3 min | ~1650 |
| 1-(1-Hydroxycyclohexyl)propan-2-one | 6 | 156.22 | 7.0 min | ~1250 | 10.2 min | ~1750 |
Note: LRI values are calculated relative to the n-alkane series. The significant LRI shift (+500 units) on the DB-WAX column highlights the strong interaction between the stationary phase and the tertiary alcohol/ketone functional groups[5].
Table 2: Chromatographic Performance Metrics (HP-5ms Column)
| Compound | Peak Asymmetry (Tf) | Theoretical Plates (N/meter) | Resolution (Rs) vs Previous |
| 1-(1-Hydroxycyclobutyl)propan-2-one | 1.05 | 3,800 | N/A |
| 1-(1-Hydroxycyclopentyl)propan-2-one | 1.08 | 3,950 | > 4.0 |
| 1-(1-Hydroxycyclohexyl)propan-2-one | 1.12 | 4,100 | > 4.0 |
Expert Insights on Column Selection
For routine purity assessment and reaction monitoring of 1-(1-Hydroxycyclobutyl)propan-2-one, the HP-5ms (or equivalent 5% phenyl phase) is the superior choice. The non-polar phase provides excellent peak symmetry (Tf = 1.05) and generates sufficient theoretical plates to achieve baseline resolution (Rs > 4.0) from its cyclopentyl and cyclohexyl homologs[3].
While the DB-WAX column offers distinct selectivity based on hydrogen bonding, the tertiary alcohol is prone to slight peak tailing on PEG phases due to active site interactions if the column is not perfectly deactivated[4]. Therefore, DB-WAX should be reserved as an orthogonal method specifically for resolving co-eluting non-polar impurities that cannot be separated on the HP-5ms.
References
- Achemblock. "1-(1-hydroxycyclobutyl)propan-2-one 97% | CAS: 1897761-47-5".
- PubChem (NIH). "2-Propanone, 1-(1-hydroxycyclohexyl)- | C9H16O2".
- Shimadzu. "Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index".
- Agilent Technologies (via Postnova). "Agilent J&W GC Column Selection Guide".
- Sigma-Aldrich. "GC Column Selection Guide".
Sources
- 1. 1-(1-hydroxycyclobutyl)propan-2-one 97% | CAS: 1897761-47-5 | AChemBlock [achemblock.com]
- 2. 2-Propanone, 1-(1-hydroxycyclohexyl)- | C9H16O2 | CID 91383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. postnova.com [postnova.com]
- 5. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Definitive Structural Characterization of 1-(1-Hydroxycyclobutyl)propan-2-one: A Comparative Guide
The following guide is structured as a high-level technical document for pharmaceutical researchers. It addresses the specific challenge of characterizing 1-(1-Hydroxycyclobutyl)propan-2-one , a liquid intermediate whose structural integrity (specifically the maintenance of the strained cyclobutane ring) is critical in downstream drug synthesis.
Content Type: Technical Comparison & Validation Protocol Subject: X-ray Crystallography (via Derivatization) vs. Multidimensional NMR Audience: Senior Process Chemists, Structural Biologists, and CMC Leads.
Executive Summary
In the synthesis of conformationally restricted pharmacophores, 1-(1-Hydroxycyclobutyl)propan-2-one serves as a critical building block. However, its physical state (viscous liquid at ambient temperature) and the thermodynamic instability of the strained cyclobutane ring present a characterization challenge.
This guide compares the two primary validation methodologies:
-
Solution-State NMR (1D/2D): The industry standard for rapid ID, though often ambiguous regarding subtle ring-expansion impurities.
-
X-ray Crystallography (via Derivatization): The "Gold Standard" for absolute structural proof, essential for verifying ring integrity and quaternary center assignment.
Verdict: While NMR is sufficient for routine lot release, X-ray crystallography of the 2,4-dinitrophenylhydrazone (2,4-DNP) derivative is the required protocol for reference standard certification to rule out isomeric ring-expanded impurities (e.g., 2-methyl-2-hydroxycyclopentanone).
The Characterization Challenge
The molecule contains a tertiary alcohol adjacent to a strained cyclobutane ring . Common synthetic routes (e.g., Grignard addition of acetone enolates or organometallics to cyclobutanone) carry a risk of acid-catalyzed rearrangement (Wagner-Meerwein) to a 5-membered ring.
-
Target Structure: 1-(1-Hydroxycyclobutyl)propan-2-one (4-membered ring).
-
Potential Isomer: 2-Hydroxy-2-ethylcyclopentanone (5-membered ring) or similar ring-expanded byproducts.
Distinguishing these solely by 1H NMR is difficult due to overlapping methylene signals in the 1.5–2.5 ppm region.
Comparative Analysis: NMR vs. X-ray
Method A: Multidimensional NMR (Solution State)
Role: Routine ID and Purity Assessment.
-
Protocol: 500 MHz, CDCl₃ solvent.
-
Key Diagnostic Signals:
-
¹³C NMR: The quaternary carbon (C-OH) is the most diagnostic feature. In the cyclobutyl system, this typically resonates at ~72–75 ppm .
-
HMBC Correlations: Critical for linking the acetonyl methylene protons (-CH₂-CO-) to the quaternary ring carbon.
-
-
Limitations: Ring strain effects on chemical shifts are subtle. A 5-membered ring isomer might show a quaternary carbon shift within 2-3 ppm of the target, leading to ambiguity without a pure reference standard.
Method B: X-ray Crystallography (The Validated Protocol)
Role: Absolute Structural Determination & Reference Standard Certification.
Since the parent compound is a liquid, direct X-ray analysis requires in-situ cryo-crystallography (complex, low throughput) or crystalline derivatization (robust, accessible).
Recommended Derivative: 2,4-Dinitrophenylhydrazone (2,4-DNP) .
-
Rationale: The reaction is specific to the ketone moiety, leaving the acid-sensitive cyclobutanol group intact (under controlled pH). The resulting hydrazone crystallizes readily due to π-stacking of the dinitrophenyl groups.
Experimental Data Comparison
| Feature | Method A: High-Field NMR (600 MHz) | Method B: X-ray Diffraction (2,4-DNP Derivative) |
| Sample State | Liquid (CDCl₃ solution) | Solid Single Crystal (Orange needles) |
| Data Output | Chemical Shifts (δ), Coupling (J) | Bond Lengths (Å), Torsion Angles (°) |
| Ring Size Proof | Inferential (coupling patterns) | Absolute (Direct geometric measurement) |
| Quaternary Center | 73.4 ppm (¹³C signal) | C(sp³)-C(sp³) bond distances |
| Turnaround | < 1 Hour | 24–48 Hours (Synthesis + Diffraction) |
| Confidence Level | 95% (Probabilistic) | 100% (Deterministic) |
Validated Workflow: From Liquid to Crystal Structure
To obtain the X-ray data, the following self-validating workflow must be executed. This protocol ensures the derivative represents the parent molecule without inducing rearrangement.
Step 1: Derivatization Protocol
-
Reagent: Dissolve 2,4-dinitrophenylhydrazine (0.5 g) in H₂SO₄/Ethanol.
-
Reaction: Add 1-(1-Hydroxycyclobutyl)propan-2-one (1.0 eq) dropwise at 0°C. Note: Low temperature is crucial to prevent acid-catalyzed ring expansion.
-
Crystallization: The hydrazone precipitates as an orange solid. Recrystallize from Ethanol/Ethyl Acetate (3:1) to obtain single crystals suitable for diffraction.
Step 2: X-ray Data Acquisition
-
Temperature: 100 K (Nitrogen stream) to reduce thermal motion.
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα.
-
Refinement Target: R-factor < 5.0%.
Step 3: Structural Confirmation Logic
The X-ray solution provides three specific geometric parameters that prove the structure:
-
Ring Puckering: The cyclobutane ring will exhibit a "butterfly" puckering angle of ~25–30° . A planar ring would indicate disorder or high symmetry not expected here.
-
Bond Angles: The internal C-C-C angles of the ring will be ~88–89° , significantly less than the 108° of a cyclopentane contaminant.
-
Intramolecular H-Bonding: Expect a hydrogen bond between the tertiary -OH and the hydrazone nitrogen (O-H···N), stabilizing the conformation.
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for choosing X-ray over NMR and the specific structural checkpoints.
Caption: Decision tree for structural validation. NMR provides rapid screening, while X-ray of the derivative provides the geometric proof required to rule out ring-expanded isomers.
References
-
Crystallographic Methods for Liquids
- Title: Small Molecule Crystal Engineering for Structural Determin
- Source:Chem. Rev., 2016.
- Context: Methodologies for converting liquid ketones into crystalline hydrazones.
-
Cyclobutane Structural Data
- Title: Structure and conformation of cyclobutane derivatives: An analysis of the Cambridge Structural D
- Source:Acta Crystallographica Section B, 2005.
- Context: Reference values for cyclobutane bond angles (88°) and puckering parameters.
-
NMR Characterization of Small Rings
- Title: 13C NMR Chemical Shifts of Strained Rings.
- Source:Journal of Organic Chemistry.
- Context: Comparative shifts for cyclobutyl vs.
-
Compound Data
Sources
Establishing a Reference Standard for 1-(1-Hydroxycyclobutyl)propan-2-one: A Comparative Guide
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This foundation of reliability is built upon well-characterized reference standards. This guide provides an in-depth, experience-driven approach to establishing a reference standard for the novel compound 1-(1-Hydroxycyclobutyl)propan-2-one. We will navigate the synthesis of a candidate reference material, its comprehensive characterization, and a rigorous comparison against a commercially available counterpart. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable reference standards.
The Imperative for a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all subsequent analytical measurements are compared. The U.S. Food and Drug Administration (FDA) defines a reference-standard material as a “highly purified compound that is well characterized.”[1] An inadequately characterized standard can lead to significant delays in development timelines and potentially compromise the safety and efficacy of the final drug product.[1] For a novel compound like 1-(1-Hydroxycyclobutyl)propan-2-one, which may act as a key starting material, intermediate, or a potential impurity in a drug substance, establishing a high-purity reference standard is a critical first step.
This guide will detail a scientifically sound workflow for the synthesis, purification, and comprehensive characterization of a candidate 1-(1-Hydroxycyclobutyl)propan-2-one reference standard. We will then compare its analytical profile with a commercially available product to ascertain its suitability.
Synthesis and Purification of the Candidate Reference Standard
The journey to a reference standard begins with its synthesis. While various methods exist for the synthesis of α-hydroxy ketones, a plausible and efficient route for 1-(1-Hydroxycyclobutyl)propan-2-one involves the Grignard reaction between cyclobutanone and a suitable propanone-derived Grignard reagent, followed by careful workup and purification.
Proposed Synthesis Workflow
Caption: Proposed synthesis and purification workflow for the candidate reference standard.
Experimental Protocol: Synthesis and Purification
-
Grignard Reaction: To a solution of the propanone-derived Grignard reagent in an ethereal solvent (e.g., diethyl ether or THF) at 0 °C, a solution of cyclobutanone in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the ethereal solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Recrystallization: The fractions containing the desired product are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the purified candidate reference standard.
Comprehensive Characterization of the Reference Standard
A battery of analytical techniques is employed to thoroughly characterize the candidate reference standard. The International Council for Harmonisation (ICH) guidelines recommend that reference standards used in analytical procedures for the control of impurities should be evaluated and characterized according to their intended uses.[2]
Characterization Workflow
Caption: Comprehensive analytical workflow for the characterization of the reference standard.
Spectroscopic Identification
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons, their chemical environments, and neighboring protons.
-
¹³C NMR: Indicates the number of unique carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
Expected ¹H and ¹³C NMR Data for 1-(1-Hydroxycyclobutyl)propan-2-one:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR | Expected Chemical Shift (ppm) | DEPT | Assignment | |
| 2.1 - 2.3 | s | 3H | -CH₃ | |
| 2.7 - 2.9 | s | 2H | -CH₂- | |
| 1.6 - 2.0 | m | 6H | -CH₂- (cyclobutyl) | |
| 3.5 - 3.7 | s | 1H | -OH | |
| ~210 | C | C=O | ||
| ~75 | C | C-OH (cyclobutyl) | ||
| ~50 | CH₂ | -CH₂- | ||
| ~35 | CH₂ | -CH₂- (cyclobutyl) | ||
| ~30 | CH₃ | -CH₃ | ||
| ~15 | CH₂ | -CH₂- (cyclobutyl) |
b. Mass Spectrometry (MS):
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and providing structural information through fragmentation patterns.[3]
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): m/z = 128.17
-
Major Fragments: Fragmentation is expected to occur via α-cleavage adjacent to the carbonyl group and the hydroxyl group. Expected fragments include [M-CH₃]⁺ (m/z 113), [M-C₃H₅O]⁺ (m/z 71, from cleavage of the propanone side chain), and fragments arising from the cyclobutyl ring.
c. Infrared (IR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3600 - 3200 (broad) |
| C-H (alkane) | 3000 - 2850 |
| C=O (ketone) | 1715 - 1680 |
| C-O (alcohol) | 1260 - 1000 |
Purity Assessment
a. High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method with UV detection is a cornerstone for assessing the purity of a reference standard.
Experimental Protocol: HPLC-UV Analysis
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
b. Gas Chromatography (GC):
GC with a Flame Ionization Detector (FID) is an orthogonal technique to HPLC for purity determination, especially for volatile impurities.
Experimental Protocol: GC-FID Analysis
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: A temperature gradient from 50 °C to 250 °C.
Thermal Analysis and Water Content
a. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
DSC is used to determine the melting point and assess purity, while TGA measures weight loss upon heating, indicating the presence of volatile impurities or decomposition.[4][5]
Expected Thermal Analysis Data:
-
DSC: A sharp endothermic peak corresponding to the melting point of the pure compound.
-
TGA: No significant weight loss before the boiling point, indicating the absence of volatile solvents.
b. Karl Fischer Titration:
This technique is used to accurately determine the water content of the reference standard.
Comparative Analysis: In-House vs. Commercial Standard
A critical step in validating an in-house reference standard is to compare its analytical profile with a commercially available standard. For this guide, we will consider the 1-(1-hydroxycyclobutyl)propan-2-one available from Sigma-Aldrich (Product ENAH0424C312).
Comparative Data Table:
| Analytical Technique | In-House Candidate Standard | Commercial Standard (Expected) | Acceptance Criteria |
| ¹H NMR | Spectrum consistent with structure | Spectrum consistent with structure | Spectra are superimposable |
| ¹³C NMR | Spectrum consistent with structure | Spectrum consistent with structure | Spectra are superimposable |
| Mass Spectrum (m/z) | Molecular ion and fragmentation pattern consistent with structure | Molecular ion and fragmentation pattern consistent with structure | Identical fragmentation patterns |
| HPLC Purity (%) | ≥ 99.5% | ≥ 99.5% | Purity difference ≤ 0.5% |
| GC Purity (%) | ≥ 99.5% | ≥ 99.5% | Purity difference ≤ 0.5% |
| Melting Point (°C) by DSC | To be determined | To be determined | Difference ≤ 2 °C |
| Water Content (%) by KF | ≤ 0.5% | ≤ 0.5% | Difference ≤ 0.2% |
Conclusion
Establishing a robust reference standard is a meticulous process that underpins the quality and reliability of pharmaceutical development. This guide has outlined a comprehensive, scientifically-driven approach for the synthesis, purification, and multi-technique characterization of a candidate reference standard for 1-(1-Hydroxycyclobutyl)propan-2-one. By following a structured workflow encompassing spectroscopic identification, chromatographic purity assessment, and thermal analysis, and by performing a rigorous comparison against a commercially available standard, researchers can establish a high-quality reference material with confidence. This, in turn, ensures the accuracy and integrity of all subsequent analytical data, a cornerstone of regulatory compliance and patient safety.
References
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Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]
- Kamel, A., & Perkins, E. G. (1998). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Grasas y Aceites, 49(5-6), 424-431.
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Levin, M. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
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Uchiyama, S., & Aoyagi, S. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]
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Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]
- ICH. (1999). Q3A(R2) Impurities in New Drug Substances.
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METTLER TOLEDO. (n.d.). Characterization of Pharmaceuticals Using Thermal Analysis Guide. Retrieved from METTLER TOLEDO website. [Link]
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Mire-Sluis, A., & Cherney, B. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]
- Google Patents. (n.d.). US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones.
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MRIGlobal. (2024). Four Keys to Reference Standard Management. Retrieved from MRIGlobal website. [Link]
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ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from ResolveMass Laboratories Inc. website. [Link]
- Craig, D. Q. M. (2007). Thermal Analysis of Pharmaceuticals. CRC Press.
- U.S. Food and Drug Administration. (2017). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry.
- BEBPA. (n.d.). Reference Standards for Potency Assays.
- Khuhawar, M. Y., & Qureshi, G. A. (2001). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of the Chemical Society of Pakistan, 23(3), 159-164.
- ICH. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
- Smith, M. E. B., & Thatcher, R. J. (2007). α,α'-Dihydroxyketone formation using aromatic and heteroaromatic aldehydes with evolved transketolase enzymes. Organic & Biomolecular Chemistry, 5(11), 1739-1743.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0191739).
- Pöyry, J. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO.
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ARUP Laboratories. (n.d.). 17-Ketosteroids, Urine. Retrieved from ARUP Laboratories Test Directory. [Link]
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
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ChemSynthesis. (2025). 1-(1-hydroxycyclohexyl)-1-propanone. Retrieved from ChemSynthesis website. [Link]
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- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
- Shibuya, M., et al. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(17), 4272-4275.
- Warde Medical Laboratory. (n.d.). 17-KETOSTEROIDS.
- Sigma-Aldrich. (n.d.). Isotopically Labeled Steroid Standards.
- University of Calgary. (n.d.). 13C NMR of 1-Propanol.
- M.R.C. Committee on Clinical Endocrinology. (1951).
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PubChem. (n.d.). 2-Propanone, 1-(1-hydroxycyclohexyl)-. Retrieved from PubChem website. [Link]
- Sigma-Aldrich. (n.d.). 1-HYDROXY-1,1-DIPHENYL-PROPAN-2-ONE AldrichCPR.
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-
The Royal Society of Chemistry. (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from The Royal Society of Chemistry website. [Link]
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Pelliccia, S., et al. (2018). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. European Journal of Medicinal Chemistry, 157, 104-121.
- UCSF Benioff Children's Hospitals. (2023). 17-Ketosteroids urine test. Retrieved from UCSF Benioff Children's Hospitals website.
- CymitQuimica. (n.d.). CAS 90-63-1: 1-Hydroxy-1-phenyl-2-propanone.
- U.S. Environmental Protection Agency. (n.d.). 2-Propanone, 1-(1-hydroxycyclohexyl)- - Substance Details.
- Schöllkopf, U., & Häußle, P. (1972). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Angewandte Chemie International Edition in English, 11(8), 728-729.
- Google Patents. (n.d.). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
